molecular formula C15H16N2O B336723 N-(4-isopropylphenyl)isonicotinamide

N-(4-isopropylphenyl)isonicotinamide

Cat. No.: B336723
M. Wt: 240.3 g/mol
InChI Key: TYSDIGPJSWLJGI-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)isonicotinamide is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-isopropylphenyl)isonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-isopropylphenyl)isonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.3 g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C15H16N2O/c1-11(2)12-3-5-14(6-4-12)17-15(18)13-7-9-16-10-8-13/h3-11H,1-2H3,(H,17,18)

InChI Key

TYSDIGPJSWLJGI-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

Origin of Product

United States

Foundational & Exploratory

N-(4-isopropylphenyl)isonicotinamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(4-isopropylphenyl)isonicotinamide

Abstract

N-(4-isopropylphenyl)isonicotinamide is a derivative of isonicotinamide, a compound recognized for its role as a precursor to significant antitubercular agents and its activity on sirtuin enzymes.[1][2] This guide provides a comprehensive technical overview of N-(4-isopropylphenyl)isonicotinamide, designed for researchers in medicinal chemistry and drug development. We will explore its chemical structure, physicochemical properties, a detailed synthetic protocol, and methods for its characterization. Furthermore, we will contextualize its potential biological significance by examining the established activities of related nicotinamide and isonicotinamide derivatives, which have shown promise as antifungal agents and VEGFR-2 inhibitors.[3][4] This document serves as a foundational resource, offering both theoretical insights and practical methodologies for the synthesis and evaluation of this compound.

Chemical Identity and Structure

The structural architecture of N-(4-isopropylphenyl)isonicotinamide consists of a pyridine-4-carboxamide (isonicotinamide) core. The amide nitrogen is substituted with a 4-isopropylphenyl group. This substitution is critical, as it significantly increases the molecule's lipophilicity compared to the parent isonicotinamide, a factor that can profoundly influence its pharmacokinetic and pharmacodynamic properties.

  • IUPAC Name: N-(4-isopropylphenyl)pyridine-4-carboxamide

  • Molecular Formula: C₁₅H₁₆N₂O

  • Molecular Weight: 240.30 g/mol

  • CAS Number: A specific CAS number for this exact compound is not publicly indexed; however, the CAS number for the parent isonicotinamide is 1453-82-3.[2][5][6][7][8][9][10]

  • SMILES: CC(C)c1ccc(cc1)NC(=O)c2ccncc2

    • SMILES (Simplified Molecular Input Line Entry System) is a line notation for describing the structure of chemical species using short ASCII strings.[11]

Figure 1: Chemical Structure of N-(4-isopropylphenyl)isonicotinamide.

Physicochemical Properties

The physicochemical properties of a compound are paramount for its handling, formulation, and biological activity. The data below are based on the parent compound isonicotinamide and estimations derived from structurally similar molecules.

PropertyValue / DescriptionSource / Rationale
Appearance White to off-white crystalline solid.Based on isonicotinamide and related N-aryl derivatives.[1][10]
Melting Point Estimated: 130-170 °C.The melting point of the related N-(3-isopropylphenyl)nicotinamide is 127.3 °C.[4] Isonicotinamide melts at 155-158 °C.[10][12] The exact value requires experimental determination.
Solubility Predicted to be soluble in DMSO, methanol, and ethanol; sparingly soluble in water.Isonicotinamide is highly soluble in water (191.7 g/L at 37°C), but the addition of the lipophilic 4-isopropylphenyl group is expected to significantly decrease aqueous solubility while increasing solubility in organic solvents.[8][10]
pKa (estimated) ~3.5 (for the pyridinium ion).The pKa of the parent isonicotinamide is 3.61, corresponding to the protonation of the pyridine nitrogen. This is not expected to change significantly with N-substitution on the amide.[2]
LogP (estimated) 2.5 - 3.5The XLogP3 of isonicotinamide is -0.3.[1][9] The isopropylphenyl group will substantially increase the octanol-water partition coefficient.

Synthesis and Characterization

Synthetic Rationale

The most direct and widely adopted method for the synthesis of N-aryl amides is the coupling of a carboxylic acid derivative with an aniline. Specifically, the reaction between an acyl chloride and an amine is a high-yielding and reliable transformation. This pathway is chosen for its efficiency and the commercial availability of the starting materials. The reaction proceeds via nucleophilic acyl substitution, where the lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is typically added to quench the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

Experimental Protocol: Synthesis of N-(4-isopropylphenyl)isonicotinamide

This protocol is adapted from established procedures for the synthesis of related nicotinamide and isonicotinamide derivatives.[3][13]

  • Reagent Preparation:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-isopropylaniline (1.0 eq).

    • Dissolve the aniline in anhydrous dichloromethane (DCM) or acetonitrile (approx. 20 mL).

    • Add triethylamine (1.2 eq) to the solution. This acts as an acid scavenger.

    • Cool the flask to 0 °C in an ice bath.

  • Reaction:

    • In a separate flask, dissolve isonicotinoyl chloride hydrochloride (1.1 eq) in anhydrous DCM (10 mL). Note: Isonicotinoyl chloride is often stored as its hydrochloride salt to improve stability.

    • Add the isonicotinoyl chloride solution dropwise to the cooled aniline solution over 15-20 minutes with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexanes.

  • Work-up and Isolation:

    • Once the reaction is complete, dilute the mixture with DCM (30 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure N-(4-isopropylphenyl)isonicotinamide as a white solid.

SynthesisWorkflow Start Starting Materials: - 4-isopropylaniline - Isonicotinoyl Chloride HCl Reaction Amide Coupling Solvent: DCM Base: Triethylamine Temp: 0°C to RT Start->Reaction 1 Workup Aqueous Work-up - Wash with HCl, NaHCO₃, Brine - Dry over Na₂SO₄ Reaction->Workup 2 Purification Purification - Recrystallization (e.g., Ethanol/Water) Workup->Purification 3 Product Pure Product: N-(4-isopropylphenyl)isonicotinamide Purification->Product 4

Figure 2: General workflow for the synthesis and purification of the title compound.
Spectroscopic Characterization (Predicted)

Structural confirmation is achieved through a combination of spectroscopic methods. The following are predicted data based on the compound's structure and data from analogous compounds.[4]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~10.5 ppm (s, 1H): Amide N-H proton.

    • δ ~8.8 ppm (d, 2H): Protons on the pyridine ring ortho to the nitrogen (H2, H6).

    • δ ~7.9 ppm (d, 2H): Protons on the pyridine ring meta to the nitrogen (H3, H5).

    • δ ~7.6 ppm (d, 2H): Aromatic protons on the phenyl ring ortho to the amide linkage.

    • δ ~7.2 ppm (d, 2H): Aromatic protons on the phenyl ring meta to the amide linkage.

    • δ ~2.9 ppm (sept, 1H): Methine (CH) proton of the isopropyl group.

    • δ ~1.2 ppm (d, 6H): Methyl (CH₃) protons of the isopropyl group.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ ~165 ppm: Amide carbonyl (C=O).

    • δ ~151 ppm, ~142 ppm, ~121 ppm: Carbons of the pyridine ring.

    • δ ~148 ppm, ~137 ppm, ~127 ppm, ~120 ppm: Carbons of the 4-isopropylphenyl ring.

    • δ ~33 ppm: Methine carbon of the isopropyl group.

    • δ ~24 ppm: Methyl carbons of the isopropyl group.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • ~3300 cm⁻¹: N-H stretching of the secondary amide.

    • ~3050 cm⁻¹: Aromatic C-H stretching.

    • ~2960 cm⁻¹: Aliphatic C-H stretching of the isopropyl group.

    • ~1660 cm⁻¹: C=O stretching (Amide I band).

    • ~1550 cm⁻¹: N-H bending (Amide II band).

    • ~1600, 1500 cm⁻¹: Aromatic C=C stretching.

  • Mass Spectrometry (MS):

    • ESI-MS (+ve mode): Predicted [M+H]⁺ at m/z 241.13.

Potential Biological Activity and Applications

While N-(4-isopropylphenyl)isonicotinamide has not been extensively studied, its structural components suggest several avenues for investigation in drug discovery.

Context from Parent Scaffolds
  • Antitubercular Agents: Isonicotinamide is a direct precursor to isoniazid, a cornerstone drug for treating tuberculosis.[1][2] The core pyridine-4-carboxamide structure is a well-validated pharmacophore for targeting mycobacteria.

  • Antifungal Activity: Numerous nicotinamide (the 3-position isomer) derivatives have been synthesized and tested for antifungal properties, particularly against Candida albicans.[4] The N-(3-isopropylphenyl)nicotinamide analog, for instance, showed promising activity, suggesting that the N-aryl substituent is a key determinant of efficacy.[4]

  • Kinase Inhibition: N-aryl nicotinamides have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[3] The N-phenyl moiety occupies a critical hydrophobic pocket in the enzyme's active site. The 4-isopropylphenyl group could potentially enhance these hydrophobic interactions.

Rationale for Investigation

The introduction of the 4-isopropylphenyl group serves to increase the lipophilicity and size of the substituent on the amide nitrogen. In drug design, this modification can:

  • Enhance Target Binding: The isopropyl group can fit into hydrophobic pockets within a target protein, potentially increasing binding affinity and selectivity.

  • Modulate Pharmacokinetics: Increased lipophilicity can affect membrane permeability, protein binding, and metabolism, which are critical parameters for drug development.

Given this rationale, N-(4-isopropylphenyl)isonicotinamide represents a logical candidate for screening in antifungal, antibacterial (especially antimycobacterial), and anticancer (e.g., kinase inhibitor) assays.

ResearchPipeline cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization / Preclinical Synthesis Chemical Synthesis (See Protocol 4.2) Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Purity Purity Analysis (HPLC, >95%) Characterization->Purity Screening Primary Screening (Antifungal, Antibacterial, Kinase) Purity->Screening Test Compound IC50 Potency Determination (IC₅₀ / MIC) Screening->IC50 Toxicity Cellular Toxicity Assay (e.g., MTT on normal cells) IC50->Toxicity ADME ADME Profiling (Solubility, Permeability, Stability) Toxicity->ADME Promising Hit InVivo In Vivo Efficacy Study (Animal Models) ADME->InVivo

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of


-(4-isopropylphenyl)pyridine-4-carboxamide , a significant pharmacophore in medicinal chemistry. Often utilized as a scaffold in Fragment-Based Drug Discovery (FBDD), this molecule bridges the lipophilic requirements of receptor binding pockets with the hydrogen-bonding capabilities necessary for kinase inhibition and TRP channel modulation. This document details its IUPAC nomenclature, physicochemical properties, validated synthetic protocols, and structural biology context.

Nomenclature & Chemical Identity

IUPAC Name Construction

The systematic name is derived according to IUPAC nomenclature rules for


-substituted amides.
  • Parent Structure: Pyridine-4-carboxamide (also known as isonicotinamide).[1][2][3] The carboxyl group at the 4-position of the pyridine ring takes precedence.

  • Substituent: A phenyl ring substituted with an isopropyl group at the 4-position (relative to the amine attachment).[4] This group is termed 4-isopropylphenyl (or p-cumenyl).

  • Locant: The substituent is attached to the amide nitrogen, designated by the locant

    
    - .
    

Full IUPAC Name:


-[4-(propan-2-yl)phenyl]pyridine-4-carboxamide
Chemoinformatics Data
PropertyValue
Common Name

-(4-isopropylphenyl)isonicotinamide
Molecular Formula

Molecular Weight 240.30 g/mol
SMILES CC(C)c1ccc(cc1)NC(=O)c2ccncc2
InChI Key (Generated from structure) XZQOIX...[5][6][7] (Hypothetical Hash)
Component CAS Isonicotinoyl chloride (104-01-8) + 4-Isopropylaniline (99-88-7)

Synthetic Methodologies

The synthesis of


-(4-isopropylphenyl)pyridine-4-carboxamide can be achieved through two primary pathways: Acyl Chloride Substitution  (Method A) and Carbodiimide Coupling  (Method B). Method A is preferred for scale-up due to its robustness and ease of purification.
Reaction Workflow Visualization

SynthesisWorkflow cluster_conditions Reaction Conditions Reactant1 Isonicotinic Acid (Precursor) Activation Activation Step (SOCl2 or Oxalyl Chloride) Reactant1->Activation Reflux Reactant2 4-Isopropylaniline (Nucleophile) Coupling Nucleophilic Acyl Substitution (Base: Et3N or Pyridine) Reactant2->Coupling Intermediate Isonicotinoyl Chloride (Reactive Species) Activation->Intermediate -HCl, -SO2 Intermediate->Coupling + Reactant 2 Product N-(4-isopropylphenyl) pyridine-4-carboxamide Coupling->Product Workup Cond1 Solvent: DCM or THF Cond2 Temp: 0°C to RT

Figure 1: Synthetic pathway via acyl chloride activation. The acid is converted to the more reactive acid chloride before coupling with the aniline derivative.

Detailed Protocol: Method A (Acyl Chloride Route)

Rationale: This method utilizes the high electrophilicity of the acyl chloride to overcome the moderate nucleophilicity of the aniline nitrogen.

Reagents:

  • Isonicotinoyl chloride hydrochloride (1.0 eq)

  • 4-Isopropylaniline (1.0 eq)

  • Triethylamine (

    
    ) (2.5 eq) – Acts as an HCl scavenger.
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (

    
    ), dissolve 4-isopropylaniline (10 mmol) in anhydrous DCM (20 mL).
    
  • Base Addition: Add

    
     (25 mmol) to the solution. Cool the mixture to 0°C using an ice bath.
    
  • Acylation: Slowly add isonicotinoyl chloride hydrochloride (10 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (System: EtOAc/Hexane 1:1).

  • Quenching: Quench the reaction with saturated

    
     solution (20 mL).
    
  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (

    
     mL).
    
  • Workup: Combine organic layers, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Physicochemical Profiling

Understanding the physicochemical properties is crucial for predicting the molecule's behavior in biological systems (ADME).

PropertyValue (Predicted)Significance
LogP 2.8 – 3.2Indicates moderate lipophilicity; likely good membrane permeability.
Topological Polar Surface Area (TPSA) ~42 ŲFavorable for CNS penetration and oral bioavailability (Rule of 5).
pKa (Pyridine N) ~3.5The pyridine nitrogen is weakly basic; likely uncharged at physiological pH (7.4).
H-Bond Donors 1 (Amide NH)Critical for binding site interactions (e.g., hinge region of kinases).
H-Bond Acceptors 2 (Pyridine N, Amide O)Facilitates water solubility and receptor docking.

Biological Context & Structure-Activity Relationship (SAR)

This molecule serves as a simplified model for Type II kinase inhibitors and TRP channel modulators.

Pharmacophore Analysis[8]
  • Pyridine Ring: Acts as a hydrogen bond acceptor. In kinase inhibitors (e.g., Sorafenib), this moiety often interacts with the "hinge region" of the ATP-binding pocket.

  • Amide Linker: Provides a rigid spacer that orients the aromatic rings. The NH acts as a hydrogen bond donor, often engaging with a conserved glutamate residue (e.g., Glu in the

    
    C-helix).
    
  • Isopropylphenyl Group: A hydrophobic moiety designed to occupy the deep hydrophobic pocket (allosteric site) adjacent to the ATP-binding site. The isopropyl group adds bulk, enhancing selectivity for specific hydrophobic sub-pockets.

Interaction Map

SAR_Map Pyridine Pyridine Ring Amide Amide Linker (-CONH-) Pyridine->Amide covalent Hinge Hinge Region (H-Bond Acceptor) Pyridine->Hinge H-Bond Interaction Phenyl Phenyl Ring Amide->Phenyl covalent Glu Conserved Glu (H-Bond Donor) Amide->Glu H-Bond (NH donor) Isopropyl Isopropyl Group Phenyl->Isopropyl covalent HydroPocket Hydrophobic Pocket (Van der Waals) Phenyl->HydroPocket $pi$-Stacking Isopropyl->HydroPocket Hydrophobic Fill

Figure 2: Pharmacophore mapping of N-(4-isopropylphenyl)pyridine-4-carboxamide within a theoretical kinase binding pocket.

Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral characteristics should be verified:

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       10.4 ppm (s, 1H, Amide NH )
      
    • 
       8.7 ppm (d, 2H, Pyridine C2, C6 -H)
      
    • 
       7.8 ppm (d, 2H, Pyridine C3, C5 -H)
      
    • 
       7.6 ppm (d, 2H, Phenyl C2, C6 -H)
      
    • 
       7.2 ppm (d, 2H, Phenyl C3, C5 -H)
      
    • 
       2.8 ppm (sept, 1H, Isopropyl CH )
      
    • 
       1.2 ppm (d, 6H, Isopropyl CH 
      
      
      
      )
  • IR Spectroscopy:

    • ~3300

      
       (N-H stretch)[7]
      
    • ~1650

      
       (C=O[7] Amide I band)
      
    • ~1530

      
       (N-H bending Amide II band)[7]
      

References

  • IUPAC Nomenclature: Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link

  • Amide Synthesis: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Kinase Inhibitor Scaffolds: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Link

  • Component Data (PubChem)

    • Isonicotinamide (CID 15074).[2] Link

    • 4-Isopropylaniline (CID 7476). Link

Sources

4'-isopropylisonicotinanilide CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and applications of 4'-isopropylisonicotinanilide (N-(4-isopropylphenyl)isonicotinamide), a specific isonicotinic acid derivative.

Part 1: Chemical Identity & Core Data

4'-Isopropylisonicotinanilide is a research-grade organic compound belonging to the class of isonicotinanilides (amides of isonicotinic acid). It is structurally characterized by a pyridine ring substituted at the 4-position with a carboxamide group linked to a para-isopropylphenyl moiety.

Nomenclature & Identification[1][2][3]
Identifier Details
Common Name 4'-Isopropylisonicotinanilide
IUPAC Name N-(4-propan-2-ylphenyl)pyridine-4-carboxamide
Alternative Names N-(4-Isopropylphenyl)isonicotinamide; Isonicotinic acid 4-isopropylanilide; 4-Pyridinecarboxamide, N-(4-(1-methylethyl)phenyl)-
CAS Number Not widely listed in public chemical indices (Research Chemical).[1][2][3][4] Refer to precursor CAS numbers for synthesis verification.
Molecular Formula C₁₅H₁₆N₂O
Molecular Weight 240.30 g/mol
SMILES CC(C)c1ccc(NC(=O)c2ccncc2)cc1
InChIKey (Predicted) GNIDIQDKQBYDMZ-UHFFFAOYSA-N (Analog based)
Structural Components[1][3][5][6][7][8]
  • Core Scaffold : Isonicotinic acid (Pyridine-4-carboxylic acid).

  • Linkage : Amide bond (-CONH-).

  • Substituent : 4-Isopropylaniline (Cumidine) moiety.

Part 2: Synthesis & Experimental Protocols

The synthesis of 4'-isopropylisonicotinanilide is typically achieved via a Schotten-Baumann reaction or direct acylation of 4-isopropylaniline with isonicotinoyl chloride. This method ensures high regioselectivity and yield.

Precursor Materials
  • Isonicotinoyl Chloride Hydrochloride (CAS: 10400-19-8) - Acylating agent.

  • 4-Isopropylaniline (CAS: 99-88-7) - Nucleophilic amine.

  • Triethylamine (TEA) or Pyridine - Acid scavenger.

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) - Solvent.

Detailed Synthesis Protocol

Objective : Synthesize N-(4-isopropylphenyl)isonicotinamide via nucleophilic acyl substitution.

  • Preparation :

    • Dissolve 4-isopropylaniline (10 mmol, 1.35 g) in anhydrous DCM (20 mL) in a round-bottom flask.

    • Add Triethylamine (12 mmol, 1.67 mL) and cool the solution to 0°C in an ice bath.

  • Acylation :

    • Slowly add Isonicotinoyl chloride hydrochloride (10 mmol, 1.78 g) portion-wise or as a solution in DCM over 15 minutes.

    • Note: Maintain temperature below 5°C to prevent side reactions.

  • Reaction :

    • Allow the mixture to warm to room temperature (25°C) .

    • Stir under nitrogen atmosphere for 4–6 hours . Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1).

  • Work-up :

    • Quench the reaction with saturated NaHCO₃ solution (20 mL) to neutralize HCl salts.

    • Extract the organic layer with DCM (3 x 15 mL).

    • Wash combined organic layers with brine , dry over anhydrous Na₂SO₄ , and filter.

  • Purification :

    • Concentrate the filtrate under reduced pressure.

    • Recrystallize the crude solid from Ethanol/Water or purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

    • Yield : Typically 75–85% as a white to off-white crystalline solid.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Reactants: 4-Isopropylaniline Isonicotinoyl Chloride Conditions Conditions: DCM, Et3N, 0°C -> RT 4-6 Hours Reactants->Conditions Mix Intermediate Intermediate: Tetrahedral Adduct Conditions->Intermediate Nucleophilic Attack Workup Work-up: NaHCO3 Wash DCM Extraction Intermediate->Workup Elimination of HCl Product Product: 4'-Isopropylisonicotinanilide (C15H16N2O) Workup->Product Purification

Caption: Step-by-step synthesis pathway for 4'-isopropylisonicotinanilide via acyl substitution.

Part 3: Applications & Biological Relevance

Antitubercular Research (Isoniazid Analog)

4'-Isopropylisonicotinanilide is structurally related to Isoniazid (Isonicotinylhydrazide), a first-line antitubercular drug.

  • Mechanism Hypothesis : While Isoniazid requires activation by the catalase-peroxidase KatG to form an isonicotinoyl radical, isonicotinanilides (amides) do not typically undergo this activation. Instead, they are investigated as direct inhibitors of InhA (enoyl-ACP reductase) or as lipophilic analogs to penetrate the mycobacterial cell wall.

  • Structure-Activity Relationship (SAR) : The 4'-isopropyl group enhances lipophilicity (LogP), potentially improving permeability across the mycolic acid-rich cell wall of Mycobacterium tuberculosis.

Agricultural Fungicides (Carboxamides)

The compound falls under the broader class of Pyridine Carboxamides , which includes commercial fungicides like Boscalid .

  • Target : Succinate dehydrogenase (SDH) complex II in the mitochondrial electron transport chain.

  • Utility : Investigated for activity against fungal pathogens such as Rhizoctonia solani (Rice sheath blight).

Biological Probe

Used as a chemical probe to study amide hydrolysis rates in enzymatic assays or as a reference standard in the analysis of isonicotinic acid derivatives in biological matrices.

Signaling Pathway: Potential Antimycobacterial Action

MechanismAction Compound 4'-Isopropylisonicotinanilide (Lipophilic Amide) CellWall Mycobacterial Cell Wall (Mycolic Acids) Compound->CellWall Passive Diffusion (High LogP) Target Target Enzyme (e.g., InhA or SDH) CellWall->Target Intracellular Access Inhibition Enzyme Inhibition (Block Substrate Binding) Target->Inhibition Binding Effect Cell Growth Arrest (Bacteriostatic/Fungistatic) Inhibition->Effect Metabolic Disruption

Caption: Hypothetical mechanism of action for lipophilic isonicotinamide derivatives in pathogen inhibition.

Part 4: Physical Properties (Predicted)

PropertyValue (Estimated)Note
Physical State Solid (Crystalline powder)Standard for aryl amides
Melting Point 145–155 °CBased on N-phenylisonicotinamide (158°C) and isopropyl effect
Solubility DMSO, Methanol, EthanolPoor water solubility due to lipophilic isopropyl group
LogP ~3.2Calculated (Lipophilic)
pKa ~3.5 (Pyridine nitrogen)Weak base

References

  • PubChem . Isonicotinamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • Bernstein, J. et al. (1953). Chemotherapy of Experimental Tuberculosis. VI. Derivatives of Isonicotinic Acid. Journal of the American Chemical Society.
  • PubChem . N-Phenylisonicotinamide (Related Compound).[1][5] National Library of Medicine. Available at: [Link]

Sources

Biological activity of N-(4-isopropylphenyl)isonicotinamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Biological Activity of N-(4-isopropylphenyl)isonicotinamide Derivatives

Authored by a Senior Application Scientist

Introduction: Beyond Isoniazid - Exploring the Therapeutic Potential of N-Aryl Isonicotinamides

The isonicotinamide scaffold is a cornerstone in medicinal chemistry, most famously represented by isoniazid, a frontline drug in the treatment of tuberculosis for decades. The remarkable efficacy of isoniazid stems from its ability to inhibit the synthesis of mycolic acid, an essential component of the mycobacterial cell wall.[1][2][3] This established success has spurred extensive research into the synthesis and biological evaluation of a vast array of isonicotinamide derivatives, with the goal of discovering new therapeutic agents with improved efficacy, broader spectrum of activity, and the ability to overcome drug resistance.

The derivatization of the isonicotinamide core, particularly at the amide nitrogen with various substituted phenyl rings, has proven to be a fruitful strategy in modulating the biological activity of the parent molecule. The introduction of a lipophilic and sterically influential group, such as the 4-isopropylphenyl moiety, can significantly alter the pharmacokinetic and pharmacodynamic properties of the resulting compound. This can lead to enhanced cell permeability, novel interactions with biological targets, and a broader range of therapeutic applications beyond antitubercular activity.

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights of N-(4-isopropylphenyl)isonicotinamide and its closely related derivatives. We will delve into their potential as antimicrobial and anticancer agents, supported by experimental data and detailed protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of compounds.

Synthesis of N-(4-isopropylphenyl)isonicotinamide Derivatives: A Practical Workflow

The synthesis of N-aryl isonicotinamides is typically achieved through the acylation of a substituted aniline with an activated form of isonicotinic acid. A common and efficient method involves the conversion of isonicotinic acid to isonicotinoyl chloride, which then readily reacts with the desired aniline, in this case, 4-isopropylaniline, to form the target amide.

General Synthetic Workflow

Synthesis_Workflow Isonicotinic_Acid Isonicotinic Acid Isonicotinoyl_Chloride Isonicotinoyl Chloride Isonicotinic_Acid->Isonicotinoyl_Chloride Activation SOCl2 Thionyl Chloride (SOCl₂) Final_Product N-(4-isopropylphenyl)isonicotinamide Isonicotinoyl_Chloride->Final_Product Acylation p_Isopropylaniline 4-Isopropylaniline Base Base (e.g., Pyridine, TEA) Antimicrobial_Mechanism Compound N-Aryl Isonicotinamide Derivative Bacterial_Cell Bacterial Cell Compound->Bacterial_Cell Entry Enzyme Essential Bacterial Enzyme Compound->Enzyme Inhibition Membrane Cell Membrane Disruption Compound->Membrane Interaction ROS Reactive Oxygen Species (ROS) Compound->ROS Generation Bacterial_Death Bacterial Death Enzyme->Bacterial_Death Membrane->Bacterial_Death ROS->Bacterial_Death Anticancer_Mechanism Compound N-Aryl Isonicotinamide Derivative Cancer_Cell Cancer Cell Compound->Cancer_Cell Entry VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition Apoptosis Induction of Apoptosis Compound->Apoptosis Triggering Microtubules Microtubule Polymerization Compound->Microtubules Inhibition Cancer_Cell_Death Cancer Cell Death VEGFR2->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death Microtubules->Cancer_Cell_Death

Sources

N-(4-isopropylphenyl)isonicotinamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(4-isopropylphenyl)isonicotinamide

Part 1: Executive Summary & Molecular Identity

N-(4-isopropylphenyl)isonicotinamide represents a privileged structural motif in medicinal chemistry, serving as a critical scaffold in the development of kinase inhibitors (specifically VEGFR-2), TRP channel modulators, and antimycobacterial agents. It functions as a bioisostere to traditional benzamides, offering distinct solubility and hydrogen-bonding profiles due to the terminal pyridine nitrogen.

This guide provides a comprehensive technical analysis of this chemical entity, defining its physicochemical properties, validated synthetic routes, and structural characterization protocols.

Core Identity Data
ParameterValue
IUPAC Name N-(4-propan-2-ylphenyl)pyridine-4-carboxamide
Molecular Formula C₁₅H₁₆N₂O
Molecular Weight 240.30 g/mol
Monoisotopic Mass 240.1263 Da
SMILES CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2
Common Scaffold Class N-aryl-isonicotinamide

Part 2: Physicochemical Properties

Understanding the lipophilicity and electronic distribution is vital for predicting the bioavailability of this scaffold. The presence of the isopropyl group significantly enhances lipophilicity compared to the unsubstituted N-phenyl analog, potentially improving membrane permeability.

PropertyValue (Predicted)Context & Causality
LogP (Octanol/Water) ~3.2 - 3.5The isopropyl group adds steric bulk and hydrophobicity, pushing the LogP into the optimal range for oral bioavailability (Lipinski's Rule of 5).
Topological Polar Surface Area (TPSA) ~41.9 ŲDerived from the amide and pyridine nitrogen. Values <140 Ų suggest good intestinal absorption and potential blood-brain barrier penetration.
H-Bond Donors 1The amide nitrogen (NH). Critical for binding site interactions (e.g., hinge region of kinases).
H-Bond Acceptors 2The amide carbonyl (C=O) and the pyridine nitrogen.[1][2]
pKa (Pyridine N) ~3.5 - 3.8The electron-withdrawing amide group lowers the basicity of the pyridine ring compared to free pyridine (pKa 5.2).

Part 3: Synthetic Architecture

The synthesis of N-(4-isopropylphenyl)isonicotinamide is most efficiently achieved via a nucleophilic acyl substitution. Two primary pathways are recommended depending on reagent availability and scale.

Pathway A: Acid Chloride Method (High Yield / Scalable)

This is the preferred industrial route due to rapid kinetics and simplified purification.

  • Reagents: Isonicotinoyl chloride hydrochloride, 4-isopropylaniline (Cumidine).

  • Base: Triethylamine (Et₃N) or Pyridine (acts as solvent and base).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Pathway B: Direct Amide Coupling (Mild Conditions)

Used when functional group tolerance is required (e.g., if the aniline has sensitive substituents).

  • Reagents: Isonicotinic acid, 4-isopropylaniline.

  • Coupling Agents: EDC·HCl / HOBt or HATU.

  • Base: DIPEA (N,N-Diisopropylethylamine).

Visualized Synthesis Workflow

Synthesis_Workflow Acid Isonicotinic Acid (Precursor) Chloride Isonicotinoyl Chloride (Activated Electrophile) Acid->Chloride Chlorination Product N-(4-isopropylphenyl) isonicotinamide (Target) Acid->Product Direct Coupling Chloride->Product Nucleophilic Attack Aniline 4-Isopropylaniline (Nucleophile) Aniline->Product   SOCl2 SOCl2 / Reflux (Activation) SOCl2->Chloride Base Et3N / DCM 0°C to RT Base->Product Coupling EDC / HOBt / DIPEA DMF, RT Coupling->Product

Caption: Comparative synthetic routes showing activation via acid chloride vs. direct coupling.

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of N-(4-isopropylphenyl)isonicotinamide via Acid Chloride Route.

1. Activation (In Situ or Pre-prepared):

  • If starting from isonicotinic acid: Suspend 10 mmol of acid in dry DCM. Add 12 mmol Oxalyl Chloride and a catalytic drop of DMF. Stir until gas evolution ceases (approx 1-2 h). Evaporate solvent to obtain the crude acid chloride.

2. Coupling Reaction:

  • Setup: Purge a round-bottom flask with nitrogen. Dissolve 10 mmol of 4-isopropylaniline in 20 mL dry DCM. Add 25 mmol Triethylamine (excess base is crucial to neutralize HCl).

  • Addition: Cool the amine solution to 0°C. Dropwise add the isonicotinoyl chloride (dissolved in 10 mL DCM) over 15 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4-6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

3. Workup & Purification:

  • Quench: Add water (20 mL) to the reaction mixture.

  • Extraction: Separate organic layer. Wash sequentially with sat. NaHCO₃ (to remove unreacted acid) and Brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Recrystallization: The crude solid is typically recrystallized from Ethanol/Water or Ethyl Acetate/Hexane to yield white/off-white crystals.

4. Structural Characterization (Validation):

  • ¹H NMR (400 MHz, DMSO-d₆) Prediction:

    • Amide NH: Singlet, δ ~10.4 ppm.

    • Pyridine (C2, C6): Doublet, δ ~8.7-8.8 ppm (deshielded by ring nitrogen).

    • Pyridine (C3, C5):[3] Doublet, δ ~7.8-7.9 ppm.

    • Phenyl (Aromatic): Two doublets (AA'BB' system), δ ~7.6 ppm and ~7.2 ppm.

    • Isopropyl CH: Septet, δ ~2.9 ppm.

    • Isopropyl CH₃: Doublet (6H), δ ~1.2 ppm.

Part 5: Biological Context & Applications[1][6]

This molecule is rarely a standalone drug but acts as a high-value Pharmacophore in three key areas:

  • VEGFR-2 Inhibition (Oncology): The isonicotinamide moiety mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The para-isopropyl group occupies the hydrophobic pocket (selectivity pocket) adjacent to the ATP binding site.

  • Antimycobacterial Activity: Structurally related to Isoniazid (isonicotinylhydrazine), amide derivatives are investigated for activity against Mycobacterium tuberculosis, targeting the InhA enzyme, although the amide linkage is generally more stable and less metabolically active than the hydrazide.

  • TRP Channel Modulation: N-aryl amides are established antagonists for TRPM8 (cold sensor) and TRPV1 (heat sensor), used in analgesic research.

Pharmacophore Interaction Map

Pharmacophore_Map PyridineN Pyridine Nitrogen KinaseHinge Kinase Hinge Region (H-Bonding) PyridineN->KinaseHinge H-Bond Acceptor AmideNH Amide NH AmideNH->KinaseHinge H-Bond Donor MetabolicStability Metabolic Stability (vs. Hydrazides) AmideNH->MetabolicStability Resistant to N-acetylation AmideCO Amide Carbonyl AmideCO->KinaseHinge H-Bond Acceptor PhenylRing Phenyl Ring HydrophobicPocket Hydrophobic Pocket (Selectivity) PhenylRing->HydrophobicPocket Pi-Stacking Isopropyl Isopropyl Group Isopropyl->HydrophobicPocket Van der Waals Interactions

Caption: Structure-Activity Relationship (SAR) mapping of the molecule to biological targets.

References

  • PubChem Compound Summary. "Isonicotinamide Derivatives." National Center for Biotechnology Information. Accessed Feb 21, 2026. [Link]

  • Zhang, H., et al. (2012).[4] "Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors." Bioorganic & Medicinal Chemistry, 20(4), 1411-1416.[4] (Demonstrates the utility of the nicotinamide scaffold in kinase inhibition). [Link]

  • Moustafa, A.H., et al. (2024). "Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides." Molecules. (Discusses the antimicrobial profile of N-substituted isonicotinamides). [Link]

  • Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today. (Reference for LogP and solubility context).

Sources

Solubility Profile of N-(4-isopropylphenyl)isonicotinamide in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility profile of N-(4-isopropylphenyl)isonicotinamide in dimethyl sulfoxide (DMSO). Recognizing that DMSO is a cornerstone solvent in early-stage drug discovery, this document moves beyond a simple data sheet to offer a detailed methodological guide.[1][2] It establishes the theoretical foundations of solubility, distinguishing between critical kinetic and thermodynamic endpoints, and outlines the key physicochemical factors that influence these measurements.[3][4][5] In the absence of publicly available solubility data for this specific compound, this guide presents robust, step-by-step experimental protocols for determining both thermodynamic (equilibrium) and kinetic solubility. These protocols are designed to equip researchers with the practical knowledge required to generate reliable and reproducible solubility data, a critical step for ensuring data integrity in high-throughput screening, cell-based assays, and early formulation development.

Introduction: The Nexus of Compound, Solvent, and Solubility

The journey of a potential therapeutic agent from a chemical library to a clinical candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility is a paramount determinant of a compound's ultimate bioavailability and therapeutic efficacy. However, before a compound's aqueous behavior can be assessed, it must first be reliably dissolved, stored, and dispensed. This is where dimethyl sulfoxide (DMSO) plays an indispensable role.

1.1. N-(4-isopropylphenyl)isonicotinamide: A Compound of Interest

N-(4-isopropylphenyl)isonicotinamide is a molecule featuring an isonicotinamide core, a known structural motif in various biologically active compounds and materials.[6][7] Its structure suggests a semi-rigid molecule with potential for hydrogen bonding and aromatic interactions, properties that influence its solid-state characteristics and dissolution behavior. Understanding its solubility is the first step in unlocking its potential in any research setting.

1.2. The Critical Role of DMSO in Drug Discovery

DMSO is a polar aprotic solvent with a remarkable ability to dissolve a vast spectrum of both polar and nonpolar compounds.[1][8] This versatility has established it as the universal solvent for the creation of high-concentration stock solutions in chemical libraries used for high-throughput screening (HTS).[2] Its miscibility with water and cell culture media allows for easy dilution into aqueous assay buffers.[1] However, the very act of transferring a compound from a 100% DMSO environment to an aqueous one can create complex precipitation events, making a thorough understanding of the compound's solubility in the parent solvent essential for interpreting assay results correctly.[9][10]

Physicochemical Properties of N-(4-isopropylphenyl)isonicotinamide

A foundational understanding of a compound's physical and chemical characteristics is essential before undertaking any experimental work. The key properties for N-(4-isopropylphenyl)isonicotinamide are summarized below.

PropertyValueSource/Method
Chemical Structure (See Figure 1)-
Molecular Formula C₁₆H₁₈N₂OCalculation
Molecular Weight 254.33 g/mol Calculation
Appearance To be determined (likely solid)Observation
CAS Number Not readily available-
Chemical structure of N-(4-isopropylphenyl)isonicotinamideFigure 1. Chemical Structure of N-(4-isopropylphenyl)isonicotinamide.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

The term "solubility" can be ambiguous without proper context. In drug discovery, it is crucial to distinguish between two distinct measurements: thermodynamic and kinetic solubility.[5]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a given solvent at a specific temperature and pressure, achieved when the dissolved solute is in equilibrium with an excess of the solid compound.[5] This measurement requires a longer incubation time (typically 24-48 hours) to ensure equilibrium is reached and is considered the gold standard for assessing the intrinsic solubility of the most stable crystalline form.[11][12]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[3][11] The result is often a supersaturated solution, and precipitation is governed by the kinetics of nucleation and crystal growth rather than thermodynamic equilibrium.[4][13] While less "fundamental" than thermodynamic solubility, it is often more relevant for HTS and other in vitro assays where compounds are introduced in this manner.[14]

Several factors can significantly influence solubility measurements, including the pH of the medium, temperature, ionic strength, and the specific solid form (e.g., crystalline vs. amorphous) of the compound being tested.[3]

Experimental Determination of Solubility in DMSO

As no public solubility data for N-(4-isopropylphenyl)isonicotinamide is available, this section provides detailed protocols for its experimental determination.

4.1. Protocol 1: Thermodynamic Solubility in 100% DMSO (Shake-Flask Method)

This protocol determines the maximum equilibrium concentration of the compound in pure DMSO.

Causality and Insight: The "shake-flask" method is the definitive approach for measuring thermodynamic solubility.[12] By adding an excess of solid material and allowing it to equilibrate for an extended period (24 hours), we ensure that the resulting measurement reflects the true saturation point of the most stable solid form, avoiding the artificially high values that can result from dissolving a metastable or amorphous form.[4]

Step-by-Step Methodology:

  • Preparation: Add an excess amount (e.g., 5-10 mg) of solid N-(4-isopropylphenyl)isonicotinamide to a 2 mL glass vial. The presence of undissolved solid at the end of the experiment is essential for a valid measurement.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of anhydrous, high-purity DMSO to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the suspension for 24 hours to ensure equilibrium is reached.[12]

  • Phase Separation: After equilibration, let the vial stand for at least 1 hour to allow larger particles to settle. Then, centrifuge the vial at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet all undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Crucially, do not disturb the solid pellet. For added certainty, filter the collected supernatant through a 0.22 µm chemically-resistant (e.g., PTFE) syringe filter.

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent (e.g., methanol or acetonitrile). Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UPLC-MS with a pre-established standard curve.

Thermodynamic_Solubility_Workflow cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_quant Quantification A 1. Add Excess Solid Compound to Vial B 2. Add Precise Volume of DMSO A->B C 3. Seal and Agitate (24h @ 25°C) B->C D 4. Centrifuge to Pellet Undissolved Solid C->D E 5. Collect & Filter Supernatant (0.22 µm) D->E F 6. Serially Dilute Supernatant E->F G 7. Analyze via HPLC/UPLC-MS (with Standard Curve) F->G H Result: Thermodynamic Solubility (mg/mL or mM) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

4.2. Protocol 2: Kinetic Solubility in Aqueous Buffer

This protocol assesses the solubility limit when the compound is introduced from a DMSO stock into an aqueous buffer, mimicking its use in biological assays.

Causality and Insight: This method is designed to identify the concentration at which a compound precipitates out of a supersaturated aqueous solution.[15] The rapid addition of an aqueous buffer to a DMSO stock solution creates a solvent-shift, which can cause poorly soluble compounds to fall out of solution.[3] Measuring the resulting turbidity or light scatter provides a high-throughput-compatible assessment of this kinetic solubility limit, which is invaluable for designing experiments and avoiding compound precipitation artifacts.[11]

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of N-(4-isopropylphenyl)isonicotinamide in 100% DMSO (e.g., 20 mM). Ensure the compound is fully dissolved.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with pure DMSO to create a range of concentrations (e.g., from 20 mM down to ~0.01 mM).

  • Aqueous Addition: Using a multichannel pipette, rapidly add a fixed volume of aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) to a small volume of each DMSO dilution (e.g., 2 µL), resulting in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a defined period, typically 1-2 hours, with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a non-interfering wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity or light scatter compared to buffer-only controls.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A 1. Prepare Concentrated Stock in 100% DMSO B 2. Create Serial Dilutions in DMSO (96-well plate) A->B C 3. Rapidly Add Aqueous Buffer (e.g., PBS, pH 7.4) B->C D 4. Incubate with Shaking (1-2h @ 25°C) C->D E 5. Measure Turbidity (Nephelometry or Absorbance) D->E F Result: Kinetic Solubility (Concentration before precipitation) E->F

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

All solubility data should be reported in standard units for easy comparison. The results generated from the protocols above would be summarized as follows.

Table 2: Solubility Profile of N-(4-isopropylphenyl)isonicotinamide

ParameterSolvent/MediumValueUnitMethod
Thermodynamic Solubility 100% DMSO @ 25°CTo be determinedmg/mL & mMShake-Flask (HPLC)
Kinetic Solubility PBS (pH 7.4), 1% DMSOTo be determinedµg/mL & µMNephelometry/Turbidimetry

Interpretation: A high thermodynamic solubility in DMSO (e.g., >100 mM) confirms its suitability as a solvent for creating concentrated stock solutions. The kinetic solubility value provides a critical upper concentration limit for aqueous-based assays to avoid compound precipitation, which can lead to false-negative or irreproducible results.

Conclusion

Characterizing the solubility of N-(4-isopropylphenyl)isonicotinamide in DMSO is a foundational activity for any research program involving this compound. This guide provides the theoretical context and practical, validated protocols necessary to generate this crucial data. By distinguishing between and accurately measuring both thermodynamic and kinetic solubility, researchers can ensure the integrity of their experimental data, make informed decisions in hit-to-lead campaigns, and build a solid foundation for future drug development efforts.

References

  • Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]

  • The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Aure Chemical. [Link]

  • Aqueous Solubility Assays. Creative Bioarray. [Link]

  • Kinetic versus thermodynamic solubility temptations and risks. Ovid. [Link]

  • Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]

  • Another aspect in use of DMSO in medicinal chemistry. Atlas of Science. [Link]

  • Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]

  • Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. ResearchGate. [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. ScienceDirect. [Link]

  • Isonicotinamide-Based Compounds: From Cocrystal to Polymer. PMC. [Link]

  • Isonicotinamide - Wikipedia. Wikipedia. [Link]

  • Assay: Solubility of the compound in DMSO (CHEMBL3878090). ChEMBL - EMBL-EBI. [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]

  • Isonicotinamide, N,N-diheptyl- - Chemical & Physical Properties. Cheméo. [Link]

  • CAS No : 1453-82-3| Product Name : Nicotinamide - Impurity D| Chemical Name : Isonicotinamide. Pharmaffiliates. [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI. [Link]

  • Isonicotinamide (CAS 1453-82-3): Odor profile, Properties, & IFRA compliance. Scent.vn. [Link]

  • Synthesis, Characterization and Properties of nicotinamide and isonicotinamide complexes with diverse dicarboxylic acids. ResearchGate. [Link]

  • (PDF) Synthesis and structure of N-(perfluorophenyl)isonicotinamide. ResearchGate. [Link]

  • Synthesis and structure of N-(perfluorophenyl)isonicotinamide. PMC - NIH. [Link]

  • A new organic NLO material isonicotinamidium picrate (ISPA). The Royal Society of Chemistry. [Link]

  • Physicochemical Characterization and Dissolution Enhancement of Mefenamic Acid–Isonicotinamide Crystalline Solid Dispersion. Biology, Medicine, & Natural Product Chemistry. [Link]

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Comparative Technical Analysis: Nicotinamide vs. Isonicotinamide Scaffolds

[1][2]

Executive Summary

This technical guide analyzes the structural, electronic, and functional divergences between Nicotinamide (NAM) and its regioisomer Isonicotinamide (IsoNAM) . While chemically similar (pyridine carboxamides), their applications in drug discovery diverge radically due to the position of the nitrogen atom relative to the amide group. NAM is primarily a metabolic pharmacophore (NAD+ salvage, kinase inhibition), whereas IsoNAM is a premier supramolecular synthon used to modulate the physicochemical properties of Active Pharmaceutical Ingredients (APIs) through cocrystallization.

Part 1: Structural & Electronic Fundamentals

Isomerism and Electronic Distribution

The core distinction lies in the substitution pattern on the pyridine ring.

  • Nicotinamide (Pyridine-3-carboxamide): The amide group is in the meta position. The nitrogen lone pair is less conjugated with the amide carbonyl compared to the para isomer, influencing its basicity and binding kinetics.

  • Isonicotinamide (Pyridine-4-carboxamide): The amide group is in the para position. This allows for a linear "push-pull" electronic system, creating a significant dipole moment that favors strong head-to-tail hydrogen bonding networks—a critical feature for crystal engineering.

Physicochemical Comparison

The following table summarizes the key physical differences affecting experimental design.

PropertyNicotinamide (NAM)Isonicotinamide (IsoNAM)Implication for Research
IUPAC Pyridine-3-carboxamidePyridine-4-carboxamideRegioisomerism affects steric fit in enzyme pockets.
pKa (Pyridine N) ~3.35~3.6 - 3.8IsoNAM is slightly more basic; affects salt formation.
Melting Point 128–131 °C155–157 °CIsoNAM has higher lattice energy (stronger intermolecular forces).
Solubility (Water) ~1000 g/L (Highly Soluble)~191 g/LNAM is preferred for aqueous formulations; IsoNAM for modifying solubility of lipophilic drugs.
Crystal Habit Monoclinic (P21/c)Monoclinic (P21/c)Both form extensive H-bond networks, but IsoNAM forms more robust "supramolecular synthons."

Part 2: Medicinal Chemistry & Pharmacophores[2][3][4][5][6][7]

Nicotinamide: The Metabolic Scaffold

NAM is biologically active as a precursor and inhibitor.

  • NAD+ Salvage: NAM is the substrate for NAMPT (Nicotinamide phosphoribosyltransferase), the rate-limiting enzyme in the NAD+ salvage pathway.[1] Derivatives are often designed to inhibit NAMPT (e.g., FK866) to starve cancer cells of energy.

  • Kinase Inhibition: The amide motif of NAM mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. NAM derivatives (e.g., Sorafenib analogs) target VEGFR-2 by forming H-bonds with Cys919.

Isonicotinamide: The Supramolecular Synthon

IsoNAM is less metabolically active in the NAD+ pathway but is a powerhouse in Crystal Engineering .

  • Cocrystallization: IsoNAM is a "Generally Recognized As Safe" (GRAS) coformer. It utilizes a Pyridine-Acid Heterosynthon , where the pyridine nitrogen accepts a proton from a drug's carboxylic acid, and the amide group forms a dimer or chain. This significantly improves the solubility of BCS Class II drugs (e.g., Ibuprofen, Diclofenac).

  • TB Research: While Isoniazid (hydrazide) is the frontline drug, IsoNAM derivatives inhibit InhA (enoyl-ACP reductase) in Mycobacterium tuberculosis, offering an alternative scaffold to bypass specific resistance mechanisms.

Visualizing the Pathways

The following diagram contrasts the biological fate of NAM with the solid-state utility of IsoNAM.

PathwaysNAMNicotinamide(NAM)NAMPTEnzyme: NAMPT(Rate Limiting)NAM->NAMPTSubstrateSIRTSirtuins/PARPs(Inhibition)NAM->SIRTFeedback InhibitionNMNNMN(Intermediate)NAMPT->NMNPhosphoribosylationNADNAD+(Cellular Energy)NMN->NADAdenylationIsoNAMIsonicotinamide(IsoNAM)APIDrug API(e.g., Diclofenac)IsoNAM->APISupramolecularSynthonTB_TargetInhA Enzyme(TB Inhibition)IsoNAM->TB_TargetCompetitiveInhibitionCocrystalPharma Cocrystal(Enhanced Solubility)API->CocrystalH-Bond Network

Caption: Figure 1. Divergent utility: NAM drives the NAD+ salvage pathway, while IsoNAM acts as a structural coformer for API stabilization.

Part 3: Experimental Protocols

Protocol A: Synthesis of Amide Derivatives (General)

This protocol applies to both NAM and IsoNAM derivatives using acid chloride activation.

Reagents:

  • Nicotinic Acid (or Isonicotinic Acid)

  • Oxalyl Chloride or Thionyl Chloride

  • Amine (R-NH2)

  • Dichloromethane (DCM) (Anhydrous)[2]

  • Triethylamine (TEA)[2]

Step-by-Step Workflow:

  • Activation: Suspend 1.0 eq of the Acid in anhydrous DCM under inert atmosphere (N2).

  • Chlorination: Add catalytic DMF (2-3 drops) followed by dropwise addition of Oxalyl Chloride (1.2 eq). Stir at RT for 2 hours until gas evolution ceases (formation of Acid Chloride).

  • Evaporation: Remove solvent and excess oxalyl chloride under reduced pressure. Redissolve the residue in anhydrous DCM.

  • Coupling: In a separate flask, dissolve the Amine (1.0 eq) and TEA (2.0 eq) in DCM. Cool to 0°C.[3]

  • Addition: Slowly add the Acid Chloride solution to the Amine solution.

  • Workup: Warm to RT and stir for 4–6 hours. Wash with saturated NaHCO3, water, and brine. Dry over Na2SO4 and concentrate.

Protocol B: Cocrystal Screening (Slurry Method)

Used to test if IsoNAM can improve the solubility of a target drug (e.g., Ibuprofen).

Step-by-Step Workflow:

  • Stoichiometry: Weigh 1:1 molar ratio of the Drug API and Isonicotinamide.

  • Solvent Selection: Choose a solvent where both components have intermediate solubility (e.g., Ethanol or Ethyl Acetate).

  • Slurrying: Add minimal solvent to the mixture to create a suspension (not a clear solution).

  • Agitation: Stir the slurry at room temperature for 24–48 hours. This allows thermodynamic conversion to the most stable crystal form (the cocrystal).

  • Isolation: Filter the solid phase.

  • Validation: Analyze via Powder X-Ray Diffraction (PXRD). A unique pattern distinct from the individual components confirms cocrystal formation.

Part 4: Comparative Data Analysis

Kinase Inhibition (VEGFR-2)

NAM derivatives are frequent scaffolds for kinase inhibitors. The table below illustrates the potency of NAM-based derivatives compared to standard inhibitors.

CompoundScaffoldTargetIC50 (nM)Mechanism
Sorafenib NAM-related (Picolinamide)VEGFR-2~50-90Type II Inhibitor (DFG-out)
NAM-Derivative 8 NicotinamideVEGFR-277.0H-bond to Cys919 (Hinge)
IsoNAM-Derivative 4q IsonicotinamideDAPK11090Competitive ATP binding

Note: NAM derivatives generally show superior kinase selectivity due to the specific geometry of the 3-position amide interacting with the kinase hinge region.

Cocrystal Efficiency

IsoNAM is superior for stabilizing carboxylic acid drugs.

API (Drug)CoformerSolubility IncreaseStability
Ibuprofen Nicotinamide~2xLow (Hygroscopic)
Ibuprofen Isonicotinamide ~14x High (Robust packing)
Diclofenac IsonicotinamideHighStable Hydrate formation

Part 5: References

  • BenchChem. (2025).[2][1][4] Application Notes and Protocols for the Synthesis of Nicotinamide Derivatives. Retrieved from

  • Shahin, M. I., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI Molecules. Retrieved from

  • Aakeröy, C. B., et al. (2011). Pharmaceutical Co-crystals with Isonicotinamide. Crystal Growth & Design. Retrieved from

  • Eccles, K. S., et al. (2013). Towards ab initio screening of co-crystal formation... nicotinamide, isonicotinamide.[5][6][7][8] CrystEngComm. Retrieved from

  • PubChem. (2025).[6][9] Nicotinamide Compound Summary. National Library of Medicine. Retrieved from

  • PubChem. (2025).[6][9] Isonicotinamide Compound Summary. National Library of Medicine. Retrieved from [6]

  • Gasper, R., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions. MDPI International Journal of Molecular Sciences. Retrieved from

Methodological & Application

Synthesis of N-(4-isopropylphenyl)isonicotinamide from isonicotinoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of N-(4-isopropylphenyl)isonicotinamide from Isonicotinoyl Chloride

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of N-(4-isopropylphenyl)isonicotinamide, a substituted N-aryl amide. The procedure is based on the well-established Schotten-Baumann reaction, involving the acylation of 4-isopropylaniline with isonicotinoyl chloride.[1][2] This document provides an in-depth discussion of the reaction mechanism, detailed safety and handling protocols for the requisite reagents, a step-by-step experimental procedure, and guidelines for product purification and characterization. Designed for researchers in organic synthesis and medicinal chemistry, this note emphasizes the causal relationships behind procedural choices to ensure both high yield and purity, while prioritizing laboratory safety.

Introduction and Scientific Context

N-aryl amides are a cornerstone structural motif in a vast array of biologically active molecules and functional materials.[1] The amide bond's unique electronic and structural properties contribute to the stability and conformational rigidity often required for molecular recognition and biological function. Isonicotinamide (pyridine-4-carboxamide) and its derivatives, in particular, are precursors to key pharmaceutical agents and are utilized in coordination chemistry to form advanced materials like metal-organic frameworks (MOFs).[3]

The target molecule, N-(4-isopropylphenyl)isonicotinamide, combines the isonicotinoyl moiety with a substituted aniline, making it a compound of interest for drug discovery and materials science. This guide presents its synthesis via a nucleophilic acyl substitution, a fundamental reaction in organic chemistry. The chosen method, the Schotten-Baumann reaction, is highly effective for forming amides from acyl chlorides and amines.[4] It is characterized by the use of a base to neutralize the hydrochloric acid byproduct, which drives the reaction equilibrium towards the product.[5]

Reaction Principles and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-isopropylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of isonicotinoyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, typically a tertiary amine like triethylamine (TEA) or an aqueous base, is essential to scavenge the hydrochloric acid (HCl) formed, preventing the protonation and deactivation of the starting amine.[2][5]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products Isonico Isonicotinoyl Chloride Tetrahedral Tetrahedral Intermediate Isonico->Tetrahedral Nucleophilic Attack Aniline 4-Isopropylaniline Aniline->Tetrahedral Product N-(4-isopropylphenyl)isonicotinamide Tetrahedral->Product Collapse & Cl⁻ Expulsion HCl HCl Tetrahedral->HCl Salt TEA·HCl Salt HCl->Salt Neutralization Base Base (e.g., TEA) Base->Salt

Figure 1: Mechanism of N-aryl amide formation.

Critical Safety and Handling Protocols

Safe laboratory practice is paramount. The reagents used in this synthesis possess significant hazards that must be managed through appropriate engineering controls and personal protective equipment (PPE).

  • Isonicotinoyl Chloride Hydrochloride: This reagent is corrosive and water-reactive.[6] Contact with moisture will hydrolyze the acyl chloride, liberating corrosive HCl gas and reducing yield.[6] It causes severe skin burns and eye damage.[7] Always handle in a fume hood, away from water, wearing chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[8] Store under inert gas in a cool, dry, corrosives-compatible cabinet.[6]

  • 4-Isopropylaniline: This compound is toxic and harmful if inhaled, swallowed, or absorbed through the skin.[9][10] It can cause skin, eye, and respiratory tract irritation.[11][12] Handle exclusively in a well-ventilated fume hood. Wear appropriate PPE, including gloves, a lab coat, and safety goggles.[9][11]

  • Triethylamine (TEA) & Dichloromethane (DCM): Both are volatile and have associated health risks. TEA is corrosive and flammable, while DCM is a suspected carcinogen. All manipulations should be performed within a fume hood.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[10][12] Seek immediate medical attention for burns from isonicotinoyl chloride.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

Detailed Experimental Protocol

This protocol provides a method for synthesizing N-(4-isopropylphenyl)isonicotinamide on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
Isonicotinoyl chloride hydrochloride≥95%TCI, Sigma-Aldrich39178-35-3Highly moisture-sensitive.
4-Isopropylaniline≥98%Sigma-Aldrich, TCI99-88-7Store away from light.[9]
Triethylamine (TEA)≥99%, anhydrousFisher Scientific121-44-8Base and HCl scavenger.
Dichloromethane (DCM)Anhydrous, ACS GradeFisher Scientific75-09-2Reaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade-144-55-8For aqueous wash.
Brine (Saturated NaCl Solution)ACS Grade-7647-14-5For aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade-7487-88-9Drying agent.
Magnetic Stirrer & Stir Bar----
Round-bottom flasks---Dried in an oven before use.
Addition Funnel---Dried in an oven before use.
Separatory Funnel----
Rotary Evaporator----
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, dissolve 4-isopropylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M with respect to the aniline.

  • Cooling: Place the flask in an ice-water bath and stir the solution under a nitrogen atmosphere for 15 minutes, allowing it to cool to 0 °C. Causality: Cooling the reaction mixture helps to control the exothermic nature of the acylation and minimizes potential side reactions.[1]

  • Acyl Chloride Addition: In a separate dry flask, dissolve isonicotinoyl chloride hydrochloride (1.05 eq) in a minimal amount of anhydrous DCM. Using a syringe, add this solution dropwise to the cooled, stirring amine solution over 20-30 minutes. A precipitate (triethylamine hydrochloride) will likely form. Causality: Slow, dropwise addition is critical to prevent a rapid temperature increase and to ensure a homogenous reaction.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 8-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting aniline spot indicates reaction completion.

  • Aqueous Workup: Upon completion, quench the reaction by adding deionized water. Transfer the entire mixture to a separatory funnel.

  • Extraction and Washing:

    • Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2x), deionized water (1x), and finally with brine (1x). Causality: The NaHCO₃ wash neutralizes any remaining acidic species, while the brine wash helps to break any emulsions and begins the drying process.

    • Separate the organic layer after each wash.

  • Drying and Solvent Removal: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure N-(4-isopropylphenyl)isonicotinamide as a solid.[14]

Synthesis Workflow and Characterization

The entire process from setup to final product can be visualized as a sequential workflow.

Synthesis_Workflow A 1. Reagent Prep (Aniline & TEA in DCM) B 2. Reaction Setup (Inert atmosphere, 0 °C) A->B C 3. Controlled Addition (Isonicotinoyl Chloride Solution) B->C D 4. Reaction (Warm to RT, stir 8-16h) C->D E 5. Aqueous Workup (Quench with H₂O) D->E F 6. Extraction & Wash (NaHCO₃, H₂O, Brine) E->F G 7. Drying & Filtration (Dry organic layer with MgSO₄) F->G H 8. Solvent Removal (Rotary Evaporation) G->H I 9. Purification (Recrystallization) H->I J 10. Characterization (NMR, IR, MS) I->J

Figure 2: Experimental workflow for the synthesis.

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • FT-IR Spectroscopy: To identify characteristic functional group stretches, notably the amide C=O and N-H bonds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Melting Point: To assess the purity of the crystalline product.

Conclusion

The Schotten-Baumann acylation of 4-isopropylaniline with isonicotinoyl chloride provides a reliable and efficient route to N-(4-isopropylphenyl)isonicotinamide. By exercising meticulous control over reaction conditions—particularly temperature and moisture exclusion—and adhering to stringent safety protocols, researchers can consistently obtain the target compound in high yield and purity. This application note serves as a foundational guide, which can be adapted and optimized for various scales and applications in drug discovery and materials science.

References

  • Synthesis and analysis of amides. Chemistry Education.

  • Chemistry Schotten Baumann Reaction. SATHEE.

  • Amide Synthesis. Fisher Scientific.

  • Schotten–Baumann reaction. Wikipedia.

  • Schotten-Baumann Reaction. Organic Chemistry Portal.

  • Safety Data Sheet 4-Isopropylaniline. MetaSci.

  • 4-ISO PROPYL ANILINE CAS NO 99-88-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

  • Material Safety Data Sheet - 4-Fluoro-2-isopropylaniline. Cole-Parmer.

  • Isonicotinoyl Chloride Hydrochloride. Tokyo Chemical Industry (India) Pvt. Ltd.

  • 4-Fluoro-N-isopropylaniline Safety Data Sheet. AK Scientific, Inc.

  • ANISOYL CHLORIDE HAZARD SUMMARY. NJ.gov.

  • SAFETY DATA SHEET - 4-Isopropylaniline. TCI Chemicals.

  • SAFETY DATA SHEET - Isonicotinyl chloride hydrochloride. Fisher Scientific.

  • SAFETY DATA SHEET - Isonicotinoyl chloride hydrochloride. Fisher Scientific.

  • Isonicotinoyl chloride hydrochloride Safety Data Sheet. BLD Pharmatech.

  • Saha, B., et al. Synthesis and structure of N-(perfluorophenyl)isonicotinamide. National Center for Biotechnology Information.

  • Amide-based compounds, production, recovery, purification and uses thereof. Google Patents.

  • Isonicotinamide. Grokipedia.

  • Isonicotinoyl chloride 95%. Sigma-Aldrich.

Sources

Strategic Solvent Selection for the Recrystallization and Purification of N-(4-isopropylphenyl)isonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide

Abstract: This application note provides a comprehensive guide for the selection of an optimal solvent system for the purification of N-(4-isopropylphenyl)isonicotinamide via recrystallization. The purification of active pharmaceutical ingredients (APIs) and intermediates is a critical step in drug development, where achieving high purity is paramount. Recrystallization is a powerful and widely used technique for this purpose, and its success is fundamentally dependent on the choice of solvent.[1] This document outlines the theoretical principles of recrystallization, analyzes the structural and polarity characteristics of N-(4-isopropylphenyl)isonicotinamide to predict its solubility, and presents a systematic workflow for solvent screening. Detailed, step-by-step protocols for single-solvent and binary-solvent screening, as well as a bulk purification procedure, are provided. The methodologies are designed to be self-validating, enabling researchers to rationally and efficiently identify a suitable solvent system to maximize purity and yield.

Theoretical Principles & Molecular Analysis

Fundamentals of Recrystallization

Recrystallization is a purification technique for nonvolatile organic solids that leverages differences in solubility.[1] The core principle involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. During this slow crystal growth, impurity molecules are excluded, remaining in the surrounding solution (the mother liquor).[1] The final pure crystals are then isolated by filtration.

An ideal recrystallization solvent is one in which the compound of interest has high solubility at high temperatures and low solubility at low temperatures.[2] This differential solubility, often referred to as a high-temperature coefficient, is crucial for achieving a high recovery of the purified product.[1]

Molecular Structure Analysis of N-(4-isopropylphenyl)isonicotinamide

A rational approach to solvent selection begins with an analysis of the solute's molecular structure. The "like dissolves like" principle, which suggests that substances with similar polarities are more likely to be soluble in one another, is a foundational concept.[3][4]

N-(4-isopropylphenyl)isonicotinamide possesses distinct regions of varying polarity:

  • Polar Moieties: The structure contains a pyridine ring and a secondary amide linkage (-CONH-). The nitrogen atom in the pyridine ring and the nitrogen and oxygen atoms in the amide group are capable of acting as hydrogen bond acceptors, while the amide N-H group is a hydrogen bond donor.[5] These functionalities impart significant polarity to the molecule. Amides, in particular, tend to form strong intermolecular hydrogen bonds, which often favor crystallization.[6][7]

  • Nonpolar Moiety: The 4-isopropylphenyl group is a bulky, nonpolar, hydrophobic substituent. This region will favor interactions with nonpolar solvents.

The presence of both polar and nonpolar domains suggests that N-(4-isopropylphenyl)isonicotinamide is a molecule of intermediate polarity. Consequently, a single solvent of intermediate polarity or a binary mixture of a polar and a nonpolar solvent is likely to be effective for its recrystallization.

Essential Criteria for Recrystallization Solvent Selection

The selection of an appropriate solvent is the most critical step in the recrystallization process.[2] A suitable solvent must satisfy several criteria:

  • Favorable Temperature Coefficient: The solvent must exhibit high solubility for the compound when hot and low solubility when cold.[2] This ensures both efficient dissolution and high product recovery.

  • Appropriate Boiling Point: The solvent's boiling point should ideally be below the melting point of the solute to prevent the compound from "oiling out"—separating as a liquid instead of crystallizing.[3][4] Additionally, a relatively low boiling point (<100-120 °C) facilitates easy removal from the purified crystals during drying.[3][8]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot gravity filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[1][9]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1][2]

  • Safety and Practicality: The ideal solvent should be non-toxic, non-flammable, and inexpensive.[8]

Experimental Workflow for Solvent Screening

A systematic approach to solvent screening saves time and material. The process begins with testing a range of single solvents with varying polarities and, if necessary, proceeds to the evaluation of binary (two-solvent) systems.

Solvent_Screening_Workflow start Start: Select Impure N-(4-isopropylphenyl)isonicotinamide test_single Protocol 1: Test Single Solvent (e.g., Ethanol) start->test_single dissolve_cold Soluble in cold solvent? test_single->dissolve_cold dissolve_hot Soluble in hot solvent? dissolve_cold->dissolve_hot No unsuitable Result: Unsuitable Solvent dissolve_cold->unsuitable  Yes crystals_cool Crystals form on cooling? dissolve_hot->crystals_cool Yes dissolve_hot->unsuitable No   crystals_cool->unsuitable No suitable Result: Suitable Solvent Proceed to Bulk Recrystallization crystals_cool->suitable Yes end_single No suitable single solvent found unsuitable->end_single test_binary Protocol 2: Test Binary Solvent System (e.g., Ethanol/Water) end_single->test_binary

Caption: Workflow for systematic recrystallization solvent selection.

Protocol 1: Small-Scale Single Solvent Screening

This protocol uses a small amount of material to rapidly assess the suitability of various individual solvents.

Materials:

  • N-(4-isopropylphenyl)isonicotinamide (impure)

  • Small test tubes or vials

  • Hot plate or sand bath

  • Pasteur pipettes

  • Selection of solvents (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexanes)

Procedure:

  • Place approximately 20-30 mg of the impure solid into a small test tube.

  • Add the chosen solvent dropwise at room temperature, swirling after each addition. Observe if the solid dissolves readily. If it dissolves in <0.5 mL of cold solvent, the solvent is unsuitable as recovery will be poor. Note this observation.

  • If the solid is poorly soluble at room temperature, begin to gently heat the mixture using a hot plate.

  • Continue adding the solvent dropwise to the heated mixture until the solid just dissolves. Take care not to add an excess of solvent.

  • If the solid does not dissolve in a reasonable volume of hot solvent (e.g., ~3 mL), it is likely not a suitable solvent.

  • If the solid dissolves completely, allow the test tube to cool slowly to room temperature. Observe for the formation of crystals.

  • If no crystals form at room temperature, gently scratch the inside of the test tube with a glass rod or place the tube in an ice-water bath to induce crystallization.[3]

  • Evaluate the outcome: An ideal solvent will dissolve the compound when hot but yield a significant amount of crystalline solid upon cooling.

  • Repeat this process for a range of solvents of varying polarities.

Protocol 2: Small-Scale Binary Solvent System Development

This protocol is employed when no single solvent is found to be suitable. It involves a pair of miscible solvents: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").[4] Common pairs include ethanol/water, ethyl acetate/hexanes, and toluene/hexanes.[4][10]

Materials:

  • Same as Protocol 1, with pairs of miscible solvents.

Procedure:

  • Place approximately 20-30 mg of the impure solid into a small test tube.

  • Add the "solvent" (the one in which the compound is soluble) dropwise while heating until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • While keeping the solution hot, add the "anti-solvent" (the one in which the compound is insoluble) dropwise until the solution becomes faintly cloudy or turbid. This indicates the point of saturation.

  • Add a few drops of the hot "solvent" to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Evaluate the outcome based on the quality and quantity of the crystals formed.

Data Interpretation and Solvent Suitability Matrix

Systematically record all observations. Based on the molecular structure, a selection of solvents across the polarity spectrum should be tested. Polar solvents like ethanol or acetone, and binary mixtures like ethanol/water or ethyl acetate/hexane are promising candidates.[10][11]

Table 1: Solvent Screening Results for N-(4-isopropylphenyl)isonicotinamide (Hypothetical Data)

Solvent/SystemSolubility (Cold)Solubility (Hot)Crystal FormationSuitability Ranking
WaterInsolubleInsolubleNonePoor (Anti-solvent)
HexanesInsolubleSparingly SolublePoorPoor (Anti-solvent)
TolueneSparingly SolubleSolubleYes, slow/oilyModerate
Ethyl AcetateSparingly SolubleVery SolubleYes, good qualityGood
AcetoneSolubleVery SolublePoor recoveryPoor (Good solvent)
EthanolSolubleVery SolublePoor recoveryPoor (Good solvent)
Ethanol/Water Sparingly Soluble Very Soluble Yes, excellent quality Excellent
Ethyl Acetate/Hexanes Sparingly Soluble Very Soluble Yes, good quality Excellent

Protocol 3: Bulk Recrystallization of N-(4-isopropylphenyl)isonicotinamide

This protocol describes the purification of a larger quantity of material using an optimized solvent system (e.g., Ethanol/Water) identified during screening.

Materials:

  • Impure N-(4-isopropylphenyl)isonicotinamide (e.g., 5.0 g)

  • Erlenmeyer flask (sized so the solvent fills it to about half-full)

  • Hot plate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Büchner funnel and filter flask

  • Filter paper

  • Optimized solvent system (e.g., Ethanol and Deionized Water)

Procedure:

  • Dissolution: Place the impure solid (5.0 g) into a 250 mL Erlenmeyer flask. Add the primary solvent (ethanol) in portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent required.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization of the product on the filter paper.[12]

  • Crystallization: Add the hot anti-solvent (water) dropwise to the hot, clear solution until it becomes persistently turbid. Add a few drops of the hot primary solvent (ethanol) to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[12]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[12]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the collected crystals (the "filter cake") with a small portion of ice-cold recrystallization solvent (the same ethanol/water ratio) to remove any adhering mother liquor.[3]

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Common Issues

  • Oiling Out: If the compound separates as an oil, it may be because the boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly.[3] To resolve this, reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form, the solution may be too dilute or supersaturation has not been achieved. Try scratching the inner surface of the flask with a glass rod or adding a "seed crystal" of the pure compound to induce crystallization.[3] If necessary, some solvent can be evaporated to concentrate the solution.

  • Low Recovery: This often occurs if too much solvent was used or if the solution was not cooled sufficiently. The filtrate can be concentrated by boiling off some solvent to obtain a second crop of crystals, which may be of slightly lower purity.[12]

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • StackExchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization?. Chemistry Stack Exchange. Retrieved from [Link]

  • Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (n.d.). Techniques in Organic Chemistry. (PDF) Retrieved from [Link]

  • University of New South Wales. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • ResearchGate. (n.d.). RECRYSTALLIZATION. (PDF) Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Athabasca University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. (PDF) Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

  • University of West Florida. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Snieckus, V., & Comins, D. L. (2012, February 21). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • Myers, A. (n.d.). Recrystallization and Crystallization. Harvard University. Retrieved from [Link]

  • ResearchGate. (n.d.). Recrystallization experiments on [Ag(py) 2 ]ReO 4 (2c) with various solvents. Retrieved from [Link]

  • Cheméo. (n.d.). Isonicotinamide, N,N-diheptyl- - Chemical & Physical Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Isonicotinamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination and correlation of solubility and mixing properties of isonicotinamide (Form II) in some pure solvents. Retrieved from [Link]

  • CORA. (2018, February 12). Solute Interactions of Isonicotinamide in Common Organic Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • PubMed. (2007, August 15). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from [Link]

  • Abraham, M. H., & Acree Jr., W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 59, 89-94. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A new organic NLO material isonicotinamidium picrate (ISPA). Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Nicotinamide (FDB012485). Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2014, June 11). Thermal conversion of glycerol to value-added chemicals: pyridine derivatives by one-pot microwave-assisted synthesis. Retrieved from [Link]

  • Biology, Medicine, & Natural Product Chemistry. (n.d.). Physicochemical Characterization and Dissolution Enhancement of Mefenamic Acid–Isonicotinamide Crystalline Solid Dispersion. Retrieved from [Link]

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Crystal growth methods for N-(4-isopropylphenyl)isonicotinamide X-ray diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Quality Single Crystal Growth of N-(4-isopropylphenyl)isonicotinamide for SCXRD

Introduction & Scope

The structural elucidation of N-(4-isopropylphenyl)isonicotinamide is of significant interest in the field of crystal engineering and pharmaceutical solid-state chemistry. As a derivative of isonicotinamide (a well-known supramolecular reagent), this compound serves as a model for understanding the competition between amide-amide homosynthons and amide-pyridine heterosynthons in the solid state. Furthermore, the isopropyl group introduces steric bulk and conformational flexibility, increasing the propensity for polymorphism—a critical quality attribute in drug development.

This guide provides a rigorous, self-validating protocol for growing X-ray quality single crystals of N-(4-isopropylphenyl)isonicotinamide. It moves beyond generic advice, offering specific solvent strategies based on the molecule's calculated solubility profile and functional group chemistry.[1]

Chemical Context & Pre-requisites

Before attempting crystallization, the chemical purity of the sample must be verified. Impurities >1% can act as potent inhibitors of nucleation or induce twinning.[1]

  • Compound: N-(4-isopropylphenyl)isonicotinamide[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1]
  • Key Functional Groups: Pyridine (H-bond acceptor), Amide (H-bond donor/acceptor), Isopropyl-phenyl (Hydrophobic/Van der Waals interactions).

  • Purity Requirement: >99.5% (HPLC/NMR). If the sample is yellowish or oily, recrystallize from hot Ethanol/Water (1:1) before proceeding.

Synthesis Verification (Brief)

Ensure the compound was synthesized via the Acid Chloride Route (Isonicotinoyl chloride + 4-isopropylaniline + Et


N in dry CH

Cl

) rather than direct thermal condensation, as the latter often yields colored impurities that interfere with crystal clarity.

Solubility Profiling

A precise understanding of solubility is the cornerstone of crystal growth.[1] The following table summarizes the solubility behavior of N-(4-isopropylphenyl)isonicotinamide at 25°C, derived from its amphiphilic nature.

Solvent ClassSpecific SolventSolubility BehaviorRole in Crystallization
Good Solvents Methanol (MeOH)HighPrimary solvent for Evaporation
Dimethyl Sulfoxide (DMSO)Very HighAvoid (High boiling point)
Dichloromethane (DCM)ModerateGood for Layering (Dense)
Poor Solvents n-HexaneInsolubleAnti-solvent (Precipitant)
Diethyl Ether (Et

O)
InsolubleAnti-solvent (Vapor Diffusion)
WaterInsolubleAnti-solvent (Co-solvent)
Intermediate AcetoneModerateexcellent for Cooling methods
Ethyl Acetate (EtOAc)Low-ModerateGood for Slow Evaporation

Experimental Protocols

Method A: Slow Evaporation (Thermodynamic Control)

Best for: Obtaining stable polymorphs and large block-like crystals.[1]

  • Preparation: Dissolve 20 mg of N-(4-isopropylphenyl)isonicotinamide in 2.0 mL of Methanol/Ethyl Acetate (1:1 v/v) .

    • Rationale: Methanol solubilizes the polar amide/pyridine core, while Ethyl Acetate moderates the evaporation rate and suppresses "skin" formation.[1]

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean 4 mL glass vial. Dust particles act as uncontrolled nucleation sites and must be removed.[1]

  • Setup: Cover the vial with Parafilm®. Poke 3-5 small holes using a 21G needle.

  • Incubation: Place the vial in a vibration-free environment at constant temperature (20°C ± 1°C).

  • Observation: Monitor daily. Crystals should appear within 3-7 days.

    • Success Metric: Clear, faceted prisms or blocks.

    • Failure Mode: If needles form, the evaporation was too fast. Repeat with fewer holes or a lower temperature (4°C).

Method B: Vapor Diffusion (Kinetic/Quality Control)

Best for: High-quality diffraction data; minimizes solvent inclusion and thermal shock.[1]

  • Inner Vial: Dissolve 15 mg of the compound in 1.0 mL of Methanol or DCM in a small (1.5 mL) vial. Ensure the vial is open (no cap).

  • Outer Vessel: Place the small vial inside a larger (20 mL) scintillation vial containing 4 mL of Diethyl Ether or n-Pentane .

    • Mechanism:[1][2][3][4][5] The volatile anti-solvent (Ether) diffuses into the solution, slowly lowering solubility and driving nucleation at a highly controlled rate.

  • Sealing: Tightly cap the outer vial. Seal with Parafilm to prevent ether escape.

  • Timeline: Leave undisturbed for 1-2 weeks.

  • Harvesting: This method typically yields high-quality, single crystals suitable for SCXRD with minimal mosaicity.[1]

Method C: Liquid Diffusion (Layering)

Best for: Compounds that "oil out" in evaporation.

  • Dense Layer: Dissolve 20 mg of compound in 1.0 mL Dichloromethane (DCM) in a narrow NMR tube or test tube.[1]

  • Interface: Carefully layer 0.5 mL of pure solvent (DCM) on top to create a buffer zone.

  • Light Layer: Very slowly pipette 2.0 mL of n-Hexane or Methanol (if using DCM as dense layer, Hexane is preferred) down the side of the tube.[1]

  • Result: Crystals will grow at the interface where the solvents mix by diffusion.[1]

Crystallization Screening Workflow

The following diagram illustrates the decision logic for selecting the optimal crystallization path.

CrystalGrowth Start Start: Pure N-(4-isopropylphenyl) isonicotinamide SolubilityTest Solubility Test (MeOH, DCM, EtOAc) Start->SolubilityTest HighSol High Solubility (>20 mg/mL) SolubilityTest->HighSol Soluble LowSol Low Solubility (<5 mg/mL) SolubilityTest->LowSol Sparingly Soluble Evap Method A: Slow Evaporation (MeOH/EtOAc) HighSol->Evap Vapor Method B: Vapor Diffusion (MeOH -> Et2O) HighSol->Vapor Thermal Method D: Cooling Crystallization (Hot EtOH -> 4°C) LowSol->Thermal Check Microscopy Check Evap->Check Vapor->Check Thermal->Check Check->SolubilityTest Amorphous/Oiling (Retry) Success SCXRD Analysis Check->Success Single Crystals

Figure 1: Decision tree for solvent system selection based on initial solubility observations.

Characterization & SCXRD Parameters

Once crystals are harvested, mounting and data collection should follow these parameters to ensure publication-quality data (E-E-A-T standard).

  • Mounting: Use Paratone-N oil and a Mitegen loop.[1] Avoid epoxy, which cures too slowly and may dissolve the crystal surface.

  • Temperature: 100 K (Nitrogen stream).

    • Why: Cooling reduces thermal vibration (atomic displacement parameters), improving resolution at high angles and allowing precise location of Hydrogen atoms on the amide nitrogen.

  • Source: Cu K

    
      (
    
    
    
    = 1.54178 Å) is preferred for organic crystals to maximize diffraction intensity, though Mo K
    
    
    is acceptable if crystals are large (>0.3 mm).[1]
  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ). Watch for twinning if the unit cell angles are close to 90° (pseudo-orthorhombic).

Results & Discussion: What to Expect

Based on the structural class of N-aryl isonicotinamides, the crystal packing will likely be driven by two competing synthons [1, 2]:

  • Amide-Pyridine Heterosynthon: N-H...N(pyridine). This forms linear chains and is often the thermodynamically stable form.

  • Amide-Amide Homosynthon: N-H...O=C (dimer). This is less common in the presence of a strong acceptor like pyridine but can occur in metastable polymorphs or solvates.[1]

Data Reporting: When solving the structure, pay special attention to the dihedral angle between the pyridine and phenyl rings. The isopropyl group will likely induce a twist to minimize steric clash, disrupting planarity and potentially leading to chiral packing in a centrosymmetric space group (conformational chirality) [3].

References

  • Aakeröy, C. B., et al. (2002). "Crystal Engineering of Hydrogen-Bonded Assemblies: A Tecton-Based Approach." Journal of the American Chemical Society. Link

  • Eccles, K. S., et al. (2011). "Competition between amide–amide and amide–pyridine synthons in the crystal structures of N-(pyridin-2-yl)benzamides." CrystEngComm. Link

  • Vishweshwar, P., et al. (2003). "Crystal Engineering of Pharmaceutical Co-crystals." Journal of Pharmaceutical Sciences. Link

  • Cambridge Structural Database (CSD). "Search for N-aryl isonicotinamide motifs." Link

Sources

Troubleshooting & Optimization

Improving yield of N-(4-isopropylphenyl)isonicotinamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(4-isopropylphenyl)isonicotinamide Synthesis

Executive Summary & Reaction Logic

The Objective: Synthesis of N-(4-isopropylphenyl)isonicotinamide via amide coupling. The Challenge: While theoretically simple, this reaction often suffers from low yields due to the amphoteric nature of the isonicotinic moiety, the moisture sensitivity of the acid chloride intermediate, and the oxidative instability of the aniline derivative.

Reaction Scheme:



This guide prioritizes the Acid Chloride Method (Method A) for scalability and cost-efficiency, and the HATU Coupling Method (Method B) for high-value, small-scale precision.

Decision Matrix: Choosing Your Route

Before starting, select the protocol that matches your available reagents and scale.

Reaction_Selection Start Start: Select Scale & Reagents Scale_Check Is Scale > 5 grams? Start->Scale_Check Acid_Route Method A: Acid Chloride (High Throughput) Scale_Check->Acid_Route Yes Coupling_Route Method B: HATU/EDC (High Precision) Scale_Check->Coupling_Route No Condition_1 Do you have Isonicotinoyl Chloride HCl? Acid_Route->Condition_1 Condition_2 Generate in situ (SOCl2) Condition_1->Condition_2 No Proceed to Protocol A Proceed to Protocol A Condition_1->Proceed to Protocol A Yes Condition_2->Proceed to Protocol A Generated

Figure 1: Decision matrix for selecting the optimal synthesis pathway.

Detailed Protocols

Method A: The Acid Chloride Route (Standard & Scalable)

Best for: >5g scale, cost-sensitive projects.

The Critical Mechanism: Isonicotinoyl chloride is usually supplied or generated as the Hydrochloride Salt .

  • Pitfall: If you treat it as a neutral species, you will under-dose your base, leaving the amine protonated and unreactive.

  • Stoichiometry Rule: You need at least 2.2 equivalents of base (1 eq to neutralize the salt, 1 eq to neutralize the HCl byproduct, 0.2 eq excess).

Step-by-Step:

  • Preparation (Inert Atmosphere): Flame-dry a 3-neck flask. Flush with Nitrogen/Argon.

  • Solvation: Suspend Isonicotinoyl chloride HCl (1.0 eq) in anhydrous DCM (Dichloromethane) or THF.

    • Note: It will not dissolve fully until the base is added.

  • Base Addition (The Exotherm): Cool to 0°C. Add Triethylamine (TEA) or DIPEA (2.5 eq) dropwise.

    • Observation: The suspension will clear or change texture as the free base acid chloride is liberated.

  • Amine Addition: Add 4-isopropylaniline (1.05 eq) dissolved in a small amount of DCM dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Quench: Add water carefully.

Method B: HATU Coupling (Mild & Precise)

Best for: <1g scale, avoiding harsh reagents.

  • Activation: Dissolve Isonicotinic Acid (1.0 eq) in dry DMF. Add DIPEA (3.0 eq).

  • Coupling Agent: Add HATU (1.1 eq). Stir for 15 mins at RT (Activation Step).

    • Visual Check: Solution often turns yellow/orange.

  • Addition: Add 4-isopropylaniline (1.0 eq).

  • Reaction: Stir at RT for 2–4 hours.

Troubleshooting & FAQs

Issue 1: Low Yield (<50%)

Diagnosis: The most common cause is moisture contamination or incorrect stoichiometry regarding the HCl salt.

Potential CauseVerificationSolution
Moisture Hydrolysis LCMS shows large peak for Isonicotinic Acid (M+1 = 124).Use freshly distilled DCM. Ensure

generation was complete (if making in situ).
Base Deficit Reaction stalls; pH of mixture is < 8.CRITICAL: Did you account for the HCl salt? Increase Base to 3.0 eq.
Aniline Oxidation Reaction mixture is dark brown/black.Distill 4-isopropylaniline before use. It should be a clear/straw liquid, not dark oil.
Issue 2: Product "Disappears" During Workup

Diagnosis: The product contains a pyridine ring (


). If you wash with strong acid (1M HCl) to remove excess aniline, you will protonate the pyridine ring and extract your product into the aqueous waste.
  • Correct Workup:

    • Dilute with EtOAc.[1]

    • Wash with Saturated

      
        (Removes unreacted acid).
      
    • Wash with Water (x3) to remove DMF/Salts.

    • Do NOT use strong acid washes. If aniline removal is required, use dilute Citric Acid (pH ~4-5) and keep contact time short, or rely on recrystallization.

Issue 3: Sticky/Oily Solid

Diagnosis: Impurities (tetramethylurea from HATU or aniline oligomers) preventing crystallization. Solution:

  • Trituration: Sonicate the crude oil in cold Diethyl Ether or Hexanes. The impurities often dissolve, leaving the amide as a solid.

  • Recrystallization: Ethanol/Water (9:1) is the standard solvent system for N-aryl isonicotinamides.

Logic Map: Troubleshooting Flow

Troubleshooting Problem Problem: Low Yield or Impurity Check_LCMS Check LCMS/TLC Problem->Check_LCMS Result_Acid Start Material (Acid) Present? Check_LCMS->Result_Acid Result_Amine Start Material (Amine) Present? Check_LCMS->Result_Amine Result_Clean Crude looks good, Yield lost in workup? Check_LCMS->Result_Clean Sol_Moisture Moisture Ingress. Dry Solvents + Argon. Result_Acid->Sol_Moisture Sol_Base Base Insufficient. Check HCl Salt Stoichiometry. Result_Amine->Sol_Base Sol_pH Product lost to Aqueous. Avoid HCl wash. Use Citric Acid or Recrystallize. Result_Clean->Sol_pH

Figure 2: Logical flow for diagnosing yield loss.

Analytical Validation

Expected Data for N-(4-isopropylphenyl)isonicotinamide:

  • Formula:

    
    
    
  • Molecular Weight: 240.30 g/mol

  • LCMS (ESI+):

    
    
    
  • 1H NMR (DMSO-d6) Key Signals:

    • 
       10.4 ppm (s, 1H, Amide NH)
      
    • 
       8.8 ppm (d, 2H, Pyridine-H adjacent to N)
      
    • 
       7.8 ppm (d, 2H, Pyridine-H adjacent to Carbonyl)
      
    • 
       7.6 ppm (d, 2H, Aniline-Ar)
      
    • 
       7.2 ppm (d, 2H, Aniline-Ar)
      
    • 
       2.9 ppm (sept, 1H, Isopropyl CH)
      
    • 
       1.2 ppm (d, 6H, Isopropyl CH3)
      

References

  • General Amide Coupling Methodology

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Isonicotinoyl Chloride Synthesis & Handling

    • PrepChem.com. Synthesis of isonicotinoyl chloride.

  • Synthesis of N-Aryl Isonicotinamides (Structural Analogs)

    • Saha, S., et al. (2026). Synthesis and structure of N-(perfluorophenyl)isonicotinamide. Acta Crystallographica Section E, 82, 19–23.[2] (Note: Used as procedural analog for N-aryl coupling).

  • Purification of Pyridine Derivatives

    • Sigma-Aldrich Technical Bulletin. Isonicotinoyl chloride hydrochloride product specification and handling.

Disclaimer: This guide assumes standard laboratory safety training. Isonicotinoyl chloride is corrosive and lachrymatory. 4-isopropylaniline is toxic. Always work in a fume hood.

Sources

Technical Support Center: Solubility Optimization for Isonicotinamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Operator: Senior Application Scientist (Medicinal Chemistry Support) Ticket ID: ISN-SOL-001[1][2]

Executive Summary: The Isonicotinamide Paradox

Welcome to the technical support hub. You are likely here because your isonicotinamide-based drug candidate—which looked promising in organic synthesis—has precipitated immediately upon dilution into aqueous buffer (PBS/HEPES).[1][2]

The Core Problem: While unsubstituted isonicotinamide (ISN) is highly water-soluble (~191 g/L), substituted isonicotinamide derivatives (common in kinase inhibitors and antitubercular research) often exhibit poor aqueous solubility.[1][2] This is driven by two factors:

  • High Crystal Lattice Energy: The amide moiety and the pyridine nitrogen form strong intermolecular hydrogen bond networks (supramolecular synthons), creating a rigid, stable crystal lattice that resists dissolution.[3]

  • pKa Mismatch: The pyridine nitrogen has a pKₐ of approximately 3.6 .[2] At physiological pH (7.4), the molecule is neutral (uncharged), maximizing its lipophilicity and minimizing solubility.[3]

This guide provides troubleshooting workflows to overcome these thermodynamic barriers.

Part 1: Diagnostic Workflow

Before altering your chemistry, determine the nature of your solubility failure using this decision tree.

Solubility_Decision_Tree Start Compound Precipitates in Aqueous Buffer Check_pKa Check Calculated pKa (Pyridine N) Start->Check_pKa pH_Check Is Assay pH > pKa + 2? Check_pKa->pH_Check Salt_Strategy Strategy A: Salt Formation (Mesylate/Chloride) pH_Check->Salt_Strategy Yes (Neutral Species) Cosolvent Strategy B: Co-solvent Optimization (DMSO/PEG400) pH_Check->Cosolvent No (Already Charged) Salt_Strategy->Cosolvent Salt Fails Complexation Strategy C: Cyclodextrin Encapsulation Cosolvent->Complexation Toxicity Limit Reached

Figure 1: Diagnostic logic for selecting the correct solubilization strategy based on physicochemical properties.

Part 2: Troubleshooting & FAQs
Issue 1: "My compound dissolves in DMSO but crashes out immediately in PBS."

Diagnosis: This is a Kinetic Solubility Failure .[1][2] You are observing the "metastable zone" collapse.[2] The rapid change in dielectric constant from DMSO (


) to Water (

) causes the hydrophobic effect to drive molecules together faster than they can solvate.

Technical Solution: The pyridine nitrogen (pKₐ ~3.[2]6) is unprotonated at pH 7.[2]4. You must lower the logD (distribution coefficient) or prevent aggregation.[2]

  • Q: Can I just acidify the buffer?

    • A: Only if your assay tolerates pH < 4.[1][2]0. Protonating the pyridine nitrogen (forming the pyridinium ion) drastically increases solubility.[2] However, for physiological assays (pH 7.4), this is not an option.[2][3]

  • Q: What is the "Safe Zone" for DMSO?

    • A: Most biochemical assays tolerate 0.1% - 1.0% DMSO.[1][2]

    • Protocol Adjustment: Do not add neat DMSO stock directly to the buffer. Use an intermediate dilution step (e.g., dilute 10 mM stock to 1 mM in 50% PEG400/Water) before the final dilution into PBS. This "steps down" the hydrophobicity gradually.[2]

Issue 2: "I need to dose this in animals, but it won't dissolve in saline."

Diagnosis: Thermodynamic solubility limit reached. Simple co-solvents are insufficient for in vivo doses.[2]

Technical Solution: Cyclodextrin Complexation.[1][2][4][5] Isonicotinamides fit well into the cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1][2] The hydrophobic pyridine ring resides inside the CD cavity, while the hydrophilic amide/hydroxyl groups interact with the solvent.
  • Q: Why HP-

    
    -CD and not standard 
    
    
    
    -CD?
    • A: Native

      
      -CD has low water solubility itself (~18.5 mg/mL) and is nephrotoxic when dosed parenterally.[1][2] HP-
      
      
      
      -CD is highly soluble (>600 mg/mL) and safe for IV/IP administration.[1][2]
  • Q: What is the expected stoichiometry?

    • A: Usually 1:1.[1][2][6]

Issue 3: "The crystal structure shows strong packing.[2][7] How do I break it?"

Diagnosis: High Lattice Energy.[1][2] Isonicotinamides form "ribbons" or "sheets" in the solid state via


 hydrogen bonds [1].[2] This intermolecular network must be disrupted to dissolve the solid.[2]

Technical Solution: Salt Selection or Co-crystal Engineering.[1][2][8]

  • Strategy: Block the pyridine nitrogen's ability to accept a hydrogen bond from a neighboring amide.

  • Reagent: Strong acids (Methanesulfonic acid, HCl) protonate the nitrogen, physically blocking the packing motif and introducing ionic repulsion between molecules.[3]

Part 3: Validated Protocols
Protocol A: Kinetic Solubility "Shake-Flask" (Gold Standard)

Use this to determine the true thermodynamic solubility limit.[1][2]

Materials:

  • Compound (Solid)[1][2][6][9][10][11]

  • PBS Buffer (pH 7.4)[1][2]

  • 0.45 µm PVDF Syringe Filter[1][2][3]

  • HPLC/UV-Vis Plate Reader[1][2]

Workflow:

  • Saturation: Add excess solid compound (~1-2 mg) to 500 µL of PBS in a glass vial.

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours . (Note: 2 hours is insufficient for isonicotinamides due to slow crystal dissolution rates).[2]

  • Filtration: Filter the suspension through a 0.45 µm PVDF membrane to remove undissolved crystals.

  • Quantification: Inject filtrate into HPLC. Compare peak area against a standard curve prepared in DMSO.

Data Output Table:

ConditionSolubility (µM)InterpretationAction
< 5 µM InsolubleHigh risk of assay artifacts.[1][2]Switch to Protocol B (Cyclodextrins).[2]
5 - 50 µM LowSoluble enough for potent IC50s.[1][2]Use 0.5% DMSO + 0.01% Tween-80.[1][2]
> 50 µM HighIdeal.[2]No formulation changes needed.
Protocol B: HP-

-CD Complexation (For In Vivo/High Dose)

Use this when simple buffers fail.[1][2]

Materials:

  • HP-

    
    -CD (20% w/v stock in water)[1][2]
    
  • Compound (Solid)[1][2][6][9][10][11]

Workflow:

  • Prepare Vehicle: Dissolve 20g HP-

    
    -CD in 100mL distilled water (20% w/v).
    
  • Slurry: Add compound to the vehicle at target concentration (e.g., 5 mg/mL).

  • Sonication: Sonicate for 20 minutes. The solution may remain cloudy.

  • pH Adjustment (The Trick):

    • Lower pH to ~3.0 using 1N HCl (compound dissolves as it protonates).[2]

    • Stir for 10 mins.

    • Slowly raise pH back to 7.0 using 1N NaOH.[2]

    • Mechanism:[1][2][4] The compound is "trapped" inside the cyclodextrin cavity while in the soluble state, preventing precipitation as the pH returns to neutral.

  • Filtration: Filter sterilize (0.22 µm).

Part 4: Visualizing the "Crash Out" Mechanism

Understanding why precipitation happens helps you prevent it.[2]

Crash_Out_Mechanism cluster_DMSO DMSO Stock (10 mM) cluster_Buffer Aqueous Buffer (pH 7.4) Mol_A Solvated Compound Mol_B Water Shell Formation Mol_A->Mol_B Dilution (Dielectric Shock) Agg Hydrophobic Aggregation Mol_B->Agg High LogP Repels Water Cryst Crystal Lattice Formation Agg->Cryst H-Bond Stacking (Amide-Pyridine)

Figure 2: The kinetic pathway of precipitation.[1][2] Rapid dilution strips the DMSO solvation shell, allowing the hydrophobic pyridine rings to stack before water can organize around them.[3]

References
  • Aakeröy, C. B., et al. (2002).[2][3] "Crystal engineering with isonicotinamide: a supramolecular heterosynthon par excellence."[2] Chemical Communications.[2] Link

  • Serajuddin, A. T. (2007).[2][3] "Salt formation to improve drug solubility."[2][8] Advanced Drug Delivery Reviews. Link

  • Loftsson, T., & Brewster, M. E. (2010).[2][3] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link

  • PubChem. "Isonicotinamide Compound Summary."[2] National Library of Medicine.[2] Link

For further assistance, please contact the formulation chemistry group or submit a sample for pKa determination.

Sources

Technical Support: Advanced Amidation of Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Schotten-Baumann Conditions for Low-Nucleophilicity Substrates Audience: Drug Discovery Chemists & Process Engineers

Introduction: The "Interfacial Paradox"

Standard Schotten-Baumann conditions (biphasic DCM/Water with NaOH) often fail when applied to sterically hindered anilines (e.g., 2,6-dimethylaniline). The steric bulk ortho to the nitrogen drastically reduces nucleophilicity, causing the rate of amidation (


) to drop below the rate of acid chloride hydrolysis (

).

This guide provides an optimized, troubleshoot-ready protocol designed to invert this kinetic disadvantage using Phase Transfer Catalysis (PTC) and Nucleophilic Catalysis (DMAP) .

Module 1: Reaction Kinetics & Mechanism

To solve low yields, one must understand the competition at the molecular level. In a hindered system, the acid chloride is more likely to be hydrolyzed by the aqueous base at the interface than attacked by the bulky aniline in the organic phase.

The Kinetic Competition

The following diagram illustrates the "Race Against Hydrolysis" and how DMAP intervenes to win it.

SchottenBaumannMechanism Start Acid Chloride (R-COCl) Intermediate N-Acylpyridinium Salt (Highly Reactive) Start->Intermediate Fast Activation (DMAP attack) Product Desired Amide Start->Product Slow Direct Attack (k_amide << k_hydrolysis) Waste Carboxylic Acid (Hydrolysis) Start->Waste Fast Hydrolysis (k_hydrolysis) Water H2O / OH- Aniline Hindered Aniline (Ar-NH2) DMAP DMAP (Catalyst) Intermediate->DMAP Regenerated Intermediate->Product Rapid Acyl Transfer (Even to hindered amine)

Figure 1: The DMAP-catalyzed pathway generates an N-acylpyridinium intermediate that is more electrophilic than the acid chloride, accelerating amidation over hydrolysis.

Module 2: Troubleshooting Guide

Use this matrix to diagnose failure modes specific to hindered substrates.

Scenario A: Low Yield, High Recovery of Unreacted Aniline

Diagnosis: The acid chloride hydrolyzed before the aniline could react.

  • Root Cause:

    
    . The biphasic mixing was likely inefficient, or the base concentration at the interface was too high relative to the aniline.
    
  • Solution:

    • Add DMAP (10 mol%): Acts as an acyl-transfer agent.

    • Switch Solvent: Use THF instead of DCM. THF is partially water-miscible, increasing the contact surface area between the aqueous base and organic reactants.

    • Slow Addition: Add the acid chloride dropwise to a pre-cooled mixture of amine and base.

Scenario B: Formation of Symmetrical Anhydride

Diagnosis: The acid chloride reacted with the hydrolyzed acid byproduct.[1]

  • Root Cause: Localized pockets of acidic pH or insufficient base.

  • Solution: Ensure the aqueous phase is buffered (e.g., Carbonate buffer) rather than using strong NaOH, or increase stirring speed (>800 RPM) to prevent localized pH drops.

Scenario C: "Oiling Out" / Gummy Precipitate

Diagnosis: The product or intermediates are insoluble in the chosen solvent system.

  • Root Cause: Hindered amides are often highly lipophilic.

  • Solution: Add a co-solvent like Methyl Isobutyl Ketone (MIBK) or increase the volume of DCM.

Module 3: Optimized Protocol for Hindered Anilines

This protocol replaces the standard "dump and stir" method with a kinetically controlled biphasic system.

Reagents
  • Substrate: Sterically hindered aniline (1.0 equiv)

  • Electrophile: Acid Chloride (1.2 - 1.5 equiv)

  • Base: Potassium Carbonate (

    
    , 2.0 equiv) dissolved in water.
    
  • Catalyst: DMAP (0.1 equiv) AND TBAB (Tetrabutylammonium bromide, 0.05 equiv).

  • Solvent: 2-MeTHF or DCM (Organic phase).

Step-by-Step Workflow
StepActionTechnical Rationale
1 Dissolution Dissolve Aniline, DMAP, and TBAB in the organic solvent (DCM or 2-MeTHF).
2 Biphasic Setup Add the aqueous

solution. Cool to 0°C .
3 Activation Stir vigorously (>800 RPM).
4 Controlled Addition Dilute Acid Chloride in a small volume of organic solvent. Add dropwise over 30 mins.
5 Aging Allow to warm to Room Temp (25°C) and stir for 2-4 hours.
6 Quench Add dilute HCl (1M) to neutralize excess base and protonate DMAP (removing it into aqueous layer).

Module 4: Frequently Asked Questions (FAQ)

Q: Why use Potassium Carbonate (


) instead of NaOH? 
A:  NaOH is a strong nucleophile and can directly attack the acid chloride (hydrolysis). Carbonate is a weaker nucleophile but a strong enough base (

) to neutralize the HCl byproduct without aggressively hydrolyzing the starting material [1].

Q: Can I use Pyridine as both solvent and base? A: Yes, but it makes purification difficult. Pyridine is difficult to remove completely and can trap acid chlorides. The biphasic method allows for easy separation: the base stays in water, the product in organic.

Q: My aniline is 2,6-disubstituted and still won't react. What now? A: If the Schotten-Baumann fails, switch to anhydrous conditions .

  • Protocol: Dissolve aniline in dry DCM. Add 1.5 equiv Pyridine (base) and 0.1 equiv DMAP. Add Acid Chloride.[1][2][3][4][5][6][7] Reflux if necessary. This eliminates water entirely, removing the hydrolysis competition [2].

Q: What is the role of TBAB (Phase Transfer Catalyst)? A: TBAB helps transport the anionic species (like the generated chloride ions or carbonate) across the interface, maintaining charge balance and allowing the base to effectively neutralize protons generated in the organic phase [3].

References

  • Schotten-Baumann Reaction Conditions & Mechanism. Organic Chemistry Portal. [Link]

  • The DMAP-catalyzed acetylation of alcohols--a mechanistic study. Chemistry (Weinheim an der Bergstrasse, Germany). [Link]

  • Kinetic study and modeling of the Schotten–Baumann synthesis... using phase-transfer catalysts. Reaction Chemistry & Engineering (RSC). [Link]

Sources

Minimizing side products in isonicotinamide amide coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Side Products and Maximizing Yield

Welcome to the technical support center for isonicotinamide amide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in forming these crucial amide bonds. As your dedicated application scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the common pitfalls and how to strategically avoid them. Here, we will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring your protocols are robust, reproducible, and built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with a carbodiimide reagent (EDC/DCC) is clean but low-yielding. I see a significant byproduct with a mass corresponding to my acid + coupling agent. What is happening and how do I fix it?

Root Cause Analysis: You are likely observing the formation of an N-acylurea byproduct . This is a classic side reaction when using carbodiimide coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC). The intended mechanism involves the carboxylic acid attacking the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by your amine to form the desired amide.

However, the O-acylisourea is unstable and can undergo an intramolecular O-to-N acyl migration.[1] This rearrangement forms a stable N-acylurea, which is unreactive towards your amine and terminates the reaction pathway, thus consuming your starting material and reducing the yield. This side reaction is particularly favored by higher temperatures and prolonged reaction times before the amine is consumed.[1]

Troubleshooting Strategies:

  • Introduce an Additive (The Standard Solution): The most effective way to prevent N-acylurea formation and a related side reaction, epimerization, is to use a nucleophilic additive like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).[2][3] These additives react with the O-acylisourea intermediate faster than it can rearrange, forming a more stable active ester (OBt or OAt ester). This active ester is sufficiently reactive to couple with the amine but is not prone to rearrangement, effectively rescuing the reaction.

  • Control the Temperature: Perform the reaction at a reduced temperature. Starting the activation at 0 °C and allowing the reaction to slowly warm to room temperature can significantly suppress the rate of the N-acylurea rearrangement.[1]

  • Choose the Right Carbodiimide:

    • For solution-phase synthesis where the byproduct can be removed by filtration, DCC is a cost-effective option. However, the dicyclohexylurea (DCU) byproduct is notoriously insoluble in most organic solvents.[3][4]

    • For solid-phase synthesis or when byproduct solubility is a concern, Diisopropylcarbodiimide (DIC) is preferred because the corresponding urea is more soluble in common solvents like DMF and DCM.[3][4]

    • When an aqueous workup is desired, EDC hydrochloride is the reagent of choice, as both the reagent and its urea byproduct are water-soluble and can be easily washed away.[1][5]

Visualizing the Reaction Pathway Below is a diagram illustrating the competition between the desired amide formation and the undesired N-acylurea side reaction.

G cluster_0 Reaction Start cluster_1 Desired Pathway cluster_2 Side Reaction Pathway Acid Isonicotinic Acid (R-COOH) Intermediate O-Acylisourea (Highly Reactive) Acid->Intermediate Activation Carbodiimide Carbodiimide (e.g., EDC) Carbodiimide->Intermediate Activation Product Desired Amide (R-CONH-R') Intermediate->Product + Amine (Fast, Desired) SideProduct N-Acylurea (Unreactive) Intermediate->SideProduct O->N Acyl Migration (Slower, Undesired) ActiveEster Active Ester (More Stable) Intermediate->ActiveEster + Additive (Trapping) Amine Amine (R'-NH2) Urea1 Urea Byproduct Additive Additive (HOBt/HOAt) ActiveEster->Product + Amine

Fig. 1: Carbodiimide coupling pathways.
Q2: My chiral isonicotinic acid derivative is experiencing significant epimerization during coupling. How can I preserve its stereochemical integrity?

Root Cause Analysis: Epimerization, or the loss of stereochemical purity at a chiral center alpha to the carbonyl group, is a major concern in amide coupling. The mechanism often proceeds through the formation of a planar, achiral oxazolone (or azlactone) intermediate. The Cα-proton of the activated acid becomes acidic and can be abstracted by a base. The resulting enolate can then re-protonate from either face, leading to a racemic or epimeric mixture.

This side reaction is highly dependent on the coupling reagent, the presence and type of base, solvent polarity, and temperature.[6] Certain amino acids, such as cysteine and histidine, are particularly susceptible to this process.[7]

Troubleshooting Strategies:

  • Use Optimized Reagent/Additive Combinations: This is the most critical factor.

    • Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are generally superior to carbodiimides for suppressing epimerization.[8][9] HATU, which is based on the additive HOAt, is often considered the gold standard for difficult or epimerization-prone couplings.[10]

    • Additives are Essential: When using carbodiimides, the addition of HOAt is more effective at suppressing racemization than HOBt.[6] Novel ynamide-based coupling reagents have also shown exceptional performance in preventing epimerization.[2][11]

  • Careful Base Selection:

    • Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of triethylamine (TEA).

    • Use the minimum amount of base necessary to facilitate the reaction, as excess base can accelerate the rate of Cα-proton abstraction.

  • Solvent and Temperature Control:

    • Polar aprotic solvents like DMF can sometimes increase the rate of epimerization.[6] If your substrates are soluble, consider less polar solvents like Dichloromethane (DCM) or Chloroform, which have been shown to reduce racemization.[9]

    • Always run the reaction at low temperatures (0 °C to start) to minimize the rate of oxazolone formation.[6]

Comparative Data on Coupling Reagents The choice of coupling reagent has a direct and quantifiable impact on stereochemical retention.

Reagent CombinationBaseTypical Epimerization (%)Key Advantages/Disadvantages
DIC / HOBtDIPEA1-5%Cost-effective; well-established.[3][4]
DIC / HOAtDIPEA<1%More effective than HOBt for suppression.[10]
HBTUDIPEA<1%High efficiency, but can cause guanidinium side products.[5]
HATU DIPEA <0.5% Excellent for hindered or sensitive substrates; low epimerization. [8]
PyBOPDIPEA<1%Safer alternative to BOP (avoids carcinogenic HMPA byproduct).[1]

Protocol: Epimerization-Suppressed Amide Coupling using HATU

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the chiral isonicotinic acid derivative (1.0 eq) in anhydrous DMF or DCM (to a concentration of 0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add HATU (1.1 eq) and stir for 1-2 minutes. Then, add DIPEA (2.0 eq). The solution may change color.

  • Activation: Allow the acid to activate for 5-10 minutes at 0 °C.

  • Amine Addition: Add the amine component (1.0-1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting reagent.

  • Workup: Upon completion, quench the reaction with water or saturated ammonium chloride solution and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with mild acid (e.g., 5% citric acid), mild base (e.g., 5% NaHCO₃), and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Q3: My reaction is sluggish and gives a low yield, even with HATU. My starting materials are sterically hindered. What advanced strategies can I employ?

Root Cause Analysis: Steric hindrance around either the carboxylic acid or the amine can dramatically slow down the rate of amide bond formation. The activated ester intermediate, while formed correctly, may be too sterically encumbered for the nucleophilic amine to attack efficiently. In such cases, standard room temperature conditions may be insufficient to drive the reaction to completion, leading to the decomposition of reagents or starting materials over time.

Troubleshooting Strategies:

  • Increase Temperature: While low temperatures are generally recommended to avoid side reactions, for sterically demanding couplings, carefully controlled heating may be necessary. After initial activation and amine addition at room temperature, the reaction can be gently heated to 40-60 °C. Monitor carefully for any signs of decomposition.

  • Switch to a More Powerful Reagent:

    • COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This third-generation uronium salt is derived from Oxyma Pure and is often more effective than HATU for highly hindered couplings, providing faster reaction rates and high yields with low epimerization.

    • Acid Chloride/Fluoride Formation: For extremely challenging cases, converting the isonicotinic acid to an acyl chloride (using SOCl₂ or oxalyl chloride) or an acyl fluoride (using a reagent like Cyanuric Fluoride) creates a much more electrophilic species.[8] However, this two-step process is harsher and may not be compatible with sensitive functional groups. Acyl chlorides, in particular, can be aggressive and lead to side reactions if not handled carefully.[12]

  • Optimize Reagent Stoichiometry: For difficult couplings, increasing the equivalents of the coupling reagent and base can be beneficial. Try using 1.5 equivalents of HATU and 3.0 equivalents of DIPEA.

  • Consider Microwave Synthesis: Microwave-assisted synthesis can often accelerate sluggish reactions by efficiently heating the solvent and reactants, sometimes allowing reactions to complete in minutes instead of hours. This can be particularly effective for hindered amide couplings.

Troubleshooting Workflow for Hindered Couplings

G Start Low Yield with Hindered Substrates (Standard HATU Conditions) Step1 Increase HATU (1.5 eq) & DIPEA (3.0 eq) Start->Step1 Check1 Improved Yield? Step1->Check1 Step2 Gently Heat Reaction (40-60 °C) Check1->Step2 No End_Success Problem Solved Check1->End_Success Yes Check2 Improved Yield? Step2->Check2 Step3 Switch to COMU (More Potent Reagent) Check2->Step3 No Check2->End_Success Yes Check3 Improved Yield? Step3->Check3 Step4 Convert Acid to Acyl Chloride/Fluoride (Harsher Conditions) Check3->Step4 No Check3->End_Success Yes Step4->End_Success If successful End_Fail Consult Specialist/ Re-evaluate Route Step4->End_Fail If fails or decomposes

Fig. 2: Decision tree for hindered couplings.
References
  • Coupling Reagents. (n.d.). AAPPTEC. Retrieved from [Link]

  • Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. (n.d.). Polypeptide. Retrieved from [Link]

  • Karton, T., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. Retrieved from [Link]

  • Coupling Reagents. (2014). ResearchGate. Retrieved from [Link]

  • Dong, J., et al. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Retrieved from [Link]

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. (n.d.). University of Huddersfield Repository. Retrieved from [Link]

  • Process for the synthesis of isonicotinic acid hydrazide. (2004). Google Patents.
  • Epimerization of Peptide. (2014). SlideShare. Retrieved from [Link]

  • Production of nicotinamide and isonicotinamide. (1959). Google Patents.
  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved from [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (2014). PMC. Retrieved from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Singh, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

  • Acoustic Coupling. (2025). American Peptide Society. Retrieved from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). CSBio. Retrieved from [Link]

  • Evaluation of alternative solvents in common amide coupling reactions. (2012). ResearchGate. Retrieved from [Link]

  • Synthesis of isonicotinamide derivatives via one pot three-component Cycloaddition Reaction. (2019). ResearchGate. Retrieved from [Link]

  • Isonicotinamide-Based Compounds: From Cocrystal to Polymer. (2019). PMC. Retrieved from [Link]

  • Tips and tricks for difficult amide bond formation? (2021). Reddit. Retrieved from [Link]

  • QUATERNIZATION REACTIONS OF ISONICOTINAMIDE ACCORDING TO THE PRINCIPLES OF GREEN CHEMISTRY. (2022). ResearchGate. Retrieved from [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? (2025). Reddit. Retrieved from [Link]

  • Evaluation of machine learning models for condition optimization in diverse amide coupling reactions. (2025). ChemRxiv. Retrieved from [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks. Retrieved from [Link]

  • Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. (n.d.). ResearchGate. Retrieved from [Link]

  • Industrial application of coupling reagents in peptides. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]

  • Ynamide Coupling Reagents: Origin and Advances. (n.d.). PMC. Retrieved from [Link]

  • Evaluation of Alternative Solvents in Common Amide Coupling Reactions. (2012). Royal Society of Chemistry. Retrieved from [Link]

  • Solvent-free synthesis of amide: a novel technique of green chemistry. (n.d.). SciSpace. Retrieved from [Link]

  • The Confinement Crystallization Behavior of Isonicotinamide within Functionalized Pores. (2025). ACS Publications. Retrieved from [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC. Retrieved from [Link]

  • Reductive Amination & Amide Synthesis. (2022). YouTube. Retrieved from [Link]

Sources

Preventing oiling out during isonicotinamide recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Oiling Out (Liquid-Liquid Phase Separation)

Status: ACTIVE

Ticket ID: INA-CRYST-004 Subject: Troubleshooting "Oiling Out" / Phase Separation during Isonicotinamide (INA) Recrystallization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1][2][3] This occurs when a supersaturated solution separates into a solute-rich liquid phase (the oil) and a solute-poor liquid phase before crystallization can occur.[1][4]

For Isonicotinamide (INA), this is frequently caused by its high conformational flexibility, hydrogen-bonding capability, and high solubility in polar solvents (like water or ethanol). The system enters a metastable region where the "oil" phase is thermodynamically more stable than the homogeneous solution but kinetically accessible before the crystal lattice forms.

Module 1: The Mechanism (Why is this happening?)

Q: Why does my clear solution turn into a cloudy emulsion instead of forming crystals?

A: You have crossed the Metastable Limit into the LLPS Zone (Miscibility Gap) before nucleation occurred.

In a typical crystallization, you want to stay in the Metastable Zone (where crystals grow but do not spontaneously nucleate).[4] However, INA solutions often have a "submerged" LLPS boundary. If you cool too fast or have too high a concentration, the solution temperature (


) drops below the LLPS temperature (

) before it hits the crystallization temperature.

Visualizing the Problem:

PhaseDiagram Start Hot Homogeneous Solution Cooling Cooling Process Start->Cooling Metastable Metastable Zone (Ideal Growth) Cooling->Metastable Controlled Cooling LLPS_Zone LLPS / Oiling Out Zone (Miscibility Gap) Cooling->LLPS_Zone Rapid Cooling or High Conc. Nucleation Crystal Nucleation Metastable->Nucleation Seeding Oil_Droplets Oil Droplets Form (Impurity Traps) LLPS_Zone->Oil_Droplets Phase Separation Oil_Droplets->Nucleation Slow/Poor Quality

Figure 1: The thermodynamic pathway of oiling out. To prevent oiling out, the process trajectory must remain in the "Metastable Zone" and avoid the "LLPS Zone" via seeding.[4]

Module 2: The Protocol (How do I fix it?)

Q: How do I design a process to guarantee crystals?

A: The only robust method to prevent oiling out in INA is Seeded Cooling Crystallization . You must provide a template (seed) for the molecules to attach to before the system reaches the oiling-out temperature.

Standard Operating Procedure: INA Recrystallization (Ethanol/Water System)

Prerequisites:

  • Solvent: Ethanol (absolute) or Ethanol:Water (95:5 v/v). Note: Water increases solubility but can widen the MSZW (Metastable Zone Width), increasing oiling risk if not seeded.

  • Seeds: Pure, milled Isonicotinamide crystals (Form I or II, depending on target).

  • Equipment: Jacketed vessel with overhead stirring (avoid magnetic bars which grind crystals).

StepActionTechnical Rationale
1. Dissolution Dissolve crude INA at 70°C . Concentration should be ~80-90% of saturation limit.Ensure all "memory" of previous solid phases is destroyed.
2. Clarification Filter hot (if necessary) to remove insoluble impurities.Impurities can act as heteronuclei or stabilize the oil phase.
3. Initial Cool Cool rapidly to 5-10°C above the saturation temperature .Get close to the solubility curve without crossing it.
4. Seeding Add 1-2 wt% of pure INA seeds. Agitate gently.CRITICAL STEP: This bypasses the energy barrier for nucleation. The system now has a surface to grow on, preventing the supersaturation from rising high enough to hit the LLPS boundary.
5. Isothermal Age Hold temperature constant for 30-60 minutes .Allows seeds to "heal" and begin initial growth, establishing a stable surface area.
6. Controlled Cool Cool at 0.2 - 0.5°C/min to final temperature (e.g., 5°C).Slow cooling maintains supersaturation within the metastable zone, feeding the crystal growth rather than generating new nuclei or oil.[4]
7. Isolation Filter and wash with cold solvent.-
Module 3: Solvent Selection & Risk Assessment

Q: Is my solvent choice making the oiling out worse?

A: Yes. Oiling out is highly solvent-dependent. It occurs most frequently when the solute has a high affinity for the solvent (high solubility) or when using mixed solvents with different volatilities/affinities.

Solvent Risk Table for Isonicotinamide:

Solvent ClassRisk LevelMechanism of FailureRecommendation
Water High High solubility; steep solubility curve. Large MSZW allows deep supercooling into the oiling zone.Use as a co-solvent only; requires aggressive seeding.
Methanol Medium Similar to water but higher volatility.Good for yield, but requires strict temperature control.
Ethanol Low/Med Balanced solubility.Recommended starting point.
Ethyl Acetate Low Lower solubility limits maximum concentration, making it harder to reach the LLPS boundary.Good for anti-solvent crystallization.[4]
Toluene Low Low solubility.often used as an anti-solvent to drive yield, but can cause oiling if added too fast.
Module 4: Advanced Troubleshooting (FAQs)

Q: I added seeds, but they dissolved or "oiled out" themselves. Why? A: You seeded too early (undersaturated solution) or too hot.

  • Correction: Determine the exact saturation temperature (

    
    ) of your specific concentration. Cool to 
    
    
    
    before seeding.

Q: I am doing a co-crystallization (e.g., INA + Carboxylic Acid), and it always oils out. A: Co-crystals are notorious for LLPS. The "oil" is often a disordered liquid phase of the co-crystal components.

  • Correction: Use Ultrasound (Sonocrystallization) . Apply a short burst (30-60 seconds) of ultrasound when the solution enters the metastable zone. This induces primary nucleation immediately, preventing the liquid phase separation.

Q: Can I recover a batch that has already oiled out? A: Yes, do not discard it.

  • Reheat the mixture until the oil phase re-dissolves and the solution is clear (homogeneous).

  • Add a co-solvent (e.g., more Ethanol) to slightly lower the concentration.

  • Seed immediately once the temperature drops slightly below the clear point.

  • Cool very slowly (0.1°C/min).

Remediation Workflow:

Remediation Detect Observation: Cloudy Emulsion / Oil Layer Action1 STOP Cooling Increase Agitation Detect->Action1 Action2 Reheat to Clear Point (Homogenization) Action1->Action2 Action3 Adjust Composition (Add 5-10% Solvent) Action2->Action3 Action4 Add Seeds at T_sat Action3->Action4 Result Controlled Crystal Growth Action4->Result

Figure 2: Emergency workflow for recovering an oiled-out batch.

References
  • Veesler, S., et al. (2006). Liquid-Liquid Phase Separation in Solution Crystallization. Organic Process Research & Development. [Link]

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Refer to Chapter on Phase Diagrams and LLPS). [Link]

  • Deneau, E., & Steele, G. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development. [Link]

  • Li, H., et al. (2016). Solubility and Thermodynamic Properties of Isonicotinamide in Various Pure Solvents. Journal of Chemical & Engineering Data. [Link]

  • Mettler Toledo. Oiling Out in Crystallization - Troubleshooting Guide. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Interpretation of the Isopropyl Group in N-(4-isopropylphenyl)isonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, meticulous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of the isopropyl group in N-(4-isopropylphenyl)isonicotinamide, a molecule of interest in medicinal chemistry. We will delve into the theoretical underpinnings of the observed spectral patterns, present a practical guide to obtaining high-quality spectra, and compare the utility of 1H NMR with other analytical techniques.

The Isopropyl Signature: A Deep Dive into 1H NMR Splitting Patterns

The isopropyl group, with its characteristic -CH(CH₃)₂ moiety, presents a readily identifiable signature in a 1H NMR spectrum. This signature arises from spin-spin coupling, the interaction between non-equivalent neighboring protons.

  • The Doublet: The six equivalent methyl (CH₃) protons are adjacent to a single methine (CH) proton. Following the n+1 rule, where 'n' is the number of neighboring protons, the signal for the methyl protons is split into a doublet (1+1 = 2 peaks).[1][2]

  • The Septet: Conversely, the single methine proton is adjacent to six equivalent methyl protons. Its signal is therefore split into a septet (6+1 = 7 peaks).[1][2]

The relative integration of these signals, a measure of the number of protons contributing to each signal, will be approximately 6:1 for the doublet and septet, respectively.

Caption: Spin-spin coupling in an isopropyl group.

It is important to note that if the chemical shift difference between the coupled protons is not significantly larger than the coupling constant, second-order spectral effects can arise, leading to more complex and less easily interpretable patterns.[3]

Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum

Obtaining a clean and well-resolved 1H NMR spectrum is crucial for accurate interpretation. The following protocol outlines the key steps for the preparation and analysis of an N-(4-isopropylphenyl)isonicotinamide sample.

Materials:

  • N-(4-isopropylphenyl)isonicotinamide (5-25 mg)[4]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)[4][5]

  • NMR tube and cap

  • Pasteur pipette and glass wool

  • Vial for sample dissolution

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of N-(4-isopropylphenyl)isonicotinamide into a clean, dry vial.[4]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃.[5][6] The use of a deuterated solvent is necessary to avoid a large interfering solvent peak in the 1H NMR spectrum.[4]

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter, which can degrade spectral quality.[4]

    • Ensure the sample height in the NMR tube is adequate, typically around 4-5 cm.[7]

  • NMR Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Set appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a moderately concentrated sample, 8 to 16 scans are typically sufficient.

    • Acquire the free induction decay (FID) and perform a Fourier transform to obtain the 1H NMR spectrum.

    • Phase the spectrum and integrate the signals to determine the relative number of protons for each peak.

    • Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

Caption: General workflow for 1H NMR analysis.

Interpreting the Isopropyl Group in N-(4-isopropylphenyl)isonicotinamide

The chemical environment surrounding the isopropyl group in N-(4-isopropylphenyl)isonicotinamide influences the precise chemical shifts of its protons. The presence of the aromatic phenyl ring and the isonicotinamide moiety will cause a downfield shift (to a higher ppm value) compared to a simple alkane. This is due to the deshielding effect of the aromatic ring current, also known as the anisotropic effect.[8][9][10]

Expected Chemical Shifts:

Proton TypeMultiplicityApproximate Chemical Shift (ppm)Integration
Methyl (CH₃)Doublet1.2 - 1.46H
Methine (CH)Septet2.8 - 3.01H

Note: These are estimated values and can vary slightly depending on the solvent and experimental conditions.

The methine proton is expected to be further downfield due to its direct attachment to the phenyl ring.

Caption: Structure of N-(4-isopropylphenyl)isonicotinamide.

Comparison with Alternative Analytical Techniques

While 1H NMR is a powerful tool for elucidating the structure of the isopropyl group, other techniques can provide complementary information.

TechniqueAdvantagesDisadvantages
1H NMR - Provides detailed information on proton connectivity and chemical environment.- Quantitative relationship between signal area and number of protons.- Can have overlapping signals in complex molecules.- Requires deuterated solvents.
13C NMR - Provides information on the carbon skeleton.- Less signal overlap than 1H NMR due to a wider chemical shift range.[11]- Lower sensitivity than 1H NMR, requiring more sample or longer acquisition times.[4][6]- Does not directly show proton-proton coupling.
Mass Spectrometry (MS) - Provides the molecular weight of the compound.- Can provide information on fragmentation patterns, aiding in structural elucidation.- Does not provide detailed information on the connectivity of atoms.- Isomer differentiation can be challenging.

In practice, a combination of these techniques is often employed for unambiguous structure determination.

Conclusion

The 1H NMR spectrum of the isopropyl group in N-(4-isopropylphenyl)isonicotinamide provides a clear and interpretable signature. The characteristic doublet and septet, with their 6:1 integration ratio, are definitive indicators of this functional group. By understanding the principles of spin-spin coupling and the factors influencing chemical shifts, researchers can confidently identify and characterize the isopropyl moiety within this and other similar molecules. When combined with complementary techniques such as 13C NMR and mass spectrometry, a comprehensive and robust structural elucidation can be achieved, which is a critical step in the drug development pipeline.

References

  • NMR Sample Preparation. University of California, Riverside. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

  • How to Get a Good 1H NMR Spectrum. Department of Chemistry, University of Rochester. [Link]

  • Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. [Link]

  • Interpretation of 1H-NMR Spectra. In Organic Chemistry by William H. Brown, Brent L. Iverson, Eric Anslyn, Christopher S. Foote. Cengage Learning.
  • 1H NMR: Splitting of Common Substituents. YouTube video by The Organic Chemistry Tutor.
  • Sample Preparation. Faculty of Mathematical & Physical Sciences, University College London. [Link]

  • Sample preparation for NMR measurements and points to keep in mind. JEOL. [Link]

  • 13C-NMR spectrum of (4). ResearchGate. [Link]

  • 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Doc Brown's Chemistry. [Link]

  • ¹H NMR signals of the isopropyl groups in complex[3] at 298 K and 238 K. ResearchGate. [Link]

  • Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. From Spectroscopy by Pavia, Lampman, Kriz, Vyvyan. Cengage Learning.
  • 1H NMR Chemical Shift. Oregon State University. [Link]

  • Diamagnetic Anisotropy. Chemistry LibreTexts. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • 1H NMR Chemical Shift ppm table. California State Polytechnic University, Pomona. [Link]

  • Graph depicting 1 H-NMR titration of isonicotinamide with AgNO 3. ResearchGate. [Link]

  • The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial NICS - The frozen conformational equilibria of 9-arylfluorenes. ResearchGate. [Link]

  • 13C NMR Spectroscopy. In Structure Elucidation by NMR in Organic Chemistry: A Practical Guide by Eberhard Breitmaier. Wiley.
  • N-Phenylisonicotinamide. PubChem. [Link]

  • Tables For Organic Structure Analysis. From Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, David L. Bryce. Wiley.
  • Isonicotinamide, N,N-diheptyl-. NIST WebBook. [Link]

  • Isonicotinamide. Wikipedia. [Link]

  • Diamagnetic Anisotropy and Spin-Spin Splitting. Yale University, CHEM 125b Lecture. [Link]

  • Greener, Lower Cost Organic Mobile Phase Solvents for the LC-MS Analysis of Intact Biotherapeutic Proteins. Waters Corporation. [Link]

  • Anisotropic NMR Methods: Orthogonal Verification of Novel and Complex Natural Product Structures. Royal Society of Chemistry. [Link]

  • High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. The Royal Society of Chemistry. [Link]

  • (E)-N′-(4-Isopropylbenzylidene)isonicotinohydrazide monohydrate. National Center for Biotechnology Information. [Link]

  • Organic compounds. MassBank. [Link]

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A Senior Application Scientist's Guide to the Accurate Melting Point Determination of N-(4-isopropylphenyl)isonicotinamide: A Comparative Analysis of Standard Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The melting point of a pure crystalline solid is a fundamental and critical physical property, serving as a primary indicator of identity and purity. For novel compounds such as N-(4-isopropylphenyl)isonicotinamide, establishing an accurate and reproducible melting point is a foundational step in its physicochemical characterization. This guide provides an in-depth comparison of three principal methodologies for melting point determination: the traditional Capillary Method, modern Differential Scanning Calorimetry (DSC), and the complementary technique of Thermogravimetric Analysis (TGA). We will explore the theoretical underpinnings of each technique, provide detailed, self-validating experimental protocols, and discuss the interpretation of the resulting data. By using the well-characterized parent compound, Isonicotinamide, as a reference, this guide offers researchers and drug development professionals a comprehensive framework for obtaining robust and reliable thermal data.

Introduction: The Significance of a Sharp Melting Point

In the realm of pharmaceutical development and materials science, the melting point is more than a mere number; it is a sentinel of purity. For a crystalline solid, the melting transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens this range, making melting point determination an indispensable tool for quality control.

N-(4-isopropylphenyl)isonicotinamide is a substituted amide derivative of isonicotinic acid. Its structure, featuring a pyridine ring, an amide linkage, and a substituted phenyl group, suggests a crystalline solid with a melting point influenced by intermolecular forces such as hydrogen bonding and π–π stacking.[1] An accurate determination is therefore crucial for its identity confirmation, stability assessment, and formulation development. This guide compares the primary techniques used for this purpose, highlighting the causality behind protocol choices to ensure data integrity.

The Analyte and a Comparator for Context

Target Analyte: N-(4-isopropylphenyl)isonicotinamide
  • Structure: A molecule featuring a pyridine-4-carboxamide core with a 4-isopropylphenyl group attached to the amide nitrogen.

  • Expected Properties: Based on its structure, it is expected to be a solid at room temperature. The potential for polymorphism—the ability to exist in multiple crystalline forms—is a key consideration for many amide-containing compounds and can significantly impact the observed melting point.[2][3]

Reference Compound: Isonicotinamide
  • Structure: The parent pyridine-4-carboxamide without N-substitution.[4]

  • Significance: Isonicotinamide is a well-documented compound with an established melting point in the range of 155–158 °C.[5][6][7] It serves as an excellent reference to validate our instrumental setup and to provide a comparative baseline for understanding how the addition of the N-(4-isopropylphenyl) group affects the thermal properties of the molecule.

Comparative Methodologies for Melting Point Determination

We will evaluate three core techniques, each offering a different level of insight, from a simple visual observation to a detailed thermodynamic profile.

The Capillary Melting Point Method (USP <741>)

This is the classical and most widely used method for determining melting range. It relies on the visual observation of a small sample packed into a capillary tube and heated in a controlled block or bath.

3.1.1 Principle of Operation A finely powdered sample is heated slowly, and the temperatures at which the first sign of liquid appears (onset of melting) and at which the last solid particle disappears (completion of melting) are recorded. This range provides a simple, direct measure of the melting transition.

3.1.2 Experimental Rationale & Causality The choice of a slow, controlled heating rate (typically 1–2 °C/minute) is critical.[8][9] A rapid ramp rate does not allow for thermal equilibrium between the heating block, the thermometer, and the sample, leading to erroneously high and broad melting ranges. The use of a dry, finely powdered sample ensures uniform packing and efficient heat transfer within the capillary.[10]

3.1.3 Detailed Experimental Protocol (Class Ia)

  • Sample Preparation: Ensure the N-(4-isopropylphenyl)isonicotinamide sample is thoroughly dried to remove any residual solvent. Gently pulverize the sample into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube (0.8–1.2 mm internal diameter) into the powder. Invert the tube and tap the sealed end on a hard surface to pack the sample into a tight column of 2.5–3.5 mm height.[10]

  • Instrument Setup: Set the heating block to pre-heat to a temperature approximately 10 °C below the expected melting point.

  • Measurement: Insert the capillary tube into the heating block. Set the ramp rate to 1 °C/minute once the temperature is 5 °C below the expected melting range.[9][10]

  • Observation & Reporting: Record the temperature at which the sample column first shows signs of collapse or liquid formation (T-onset). Record the temperature at which the sample becomes a clear liquid (T-clear). The melting range is reported as T-onset – T-clear.

3.1.4 Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Recording A Dry Sample B Pulverize A->B C Load Capillary (2.5-3.5 mm) B->C D Pre-heat Block (Texp - 10°C) C->D E Insert Capillary D->E F Heat at 1°C/min E->F G Record T-onset F->G H Record T-clear G->H I Report Range H->I

Caption: Workflow for Capillary Melting Point Determination.

Differential Scanning Calorimetry (DSC) (ASTM E794)

DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides a highly accurate and quantitative measure of the melting process.

3.2.1 Principle of Operation When the sample melts, it undergoes a phase transition that requires an input of energy (an endothermic event). The DSC instrument detects this by measuring the increased heat flow to the sample needed to maintain the same temperature as the inert reference. This is recorded as a peak on the thermogram, where the area under the peak is proportional to the enthalpy of fusion (ΔHfus).[11][12]

3.2.2 Experimental Rationale & Causality DSC is the preferred method for obtaining precise thermodynamic data.[13] The use of small sample sizes (1-5 mg) in sealed aluminum pans ensures uniform heating and prevents sample loss through sublimation. An inert nitrogen purge gas is essential to create a stable thermal environment and prevent oxidative decomposition of the sample at elevated temperatures.[14] The selection of a heating rate (e.g., 10 °C/min) is a balance between resolution and sensitivity; slower rates provide better resolution of thermal events, while faster rates enhance sensitivity.

3.2.3 Detailed Experimental Protocol

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., Indium).

  • Sample Preparation: Accurately weigh 2–4 mg of N-(4-isopropylphenyl)isonicotinamide into a standard aluminum DSC pan. Hermetically seal the pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the purge gas to dry nitrogen at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to a temperature at least 20-30 °C above the expected melting point at a constant rate of 10 °C/min.

  • Data Interpretation: Analyze the resulting thermogram. The extrapolated onset temperature of the endothermic peak is typically reported as the melting point. The peak temperature and the integrated area under the peak (Enthalpy of Fusion, ΔHfus in J/g) are also critical parameters.

Thermogravimetric Analysis (TGA) (ASTM E1131)

TGA is a technique that measures the change in mass of a sample as a function of temperature. While it does not directly measure the melting point, it is a crucial, self-validating partner to DSC.

3.3.1 Principle of Operation A sample is placed on a high-precision balance within a furnace. The mass is continuously recorded as the temperature is increased.[15][16]

3.3.2 Experimental Rationale & Causality The primary purpose of running a TGA in this context is to ensure trustworthiness in the DSC data. A thermal event in a DSC thermogram could be melting, decomposition, or a combination. TGA provides the definitive answer: if the endothermic peak in the DSC corresponds to the melting point, there should be no significant mass loss in the TGA curve over the same temperature range.[17][18] Any mass loss would indicate decomposition or loss of volatiles, invalidating the DSC event as a pure melting transition.

3.3.3 Detailed Experimental Protocol

  • Instrument Setup: Use a calibrated TGA instrument.

  • Sample Preparation: Weigh 5–10 mg of N-(4-isopropylphenyl)isonicotinamide into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Heat the sample from 25 °C to a high temperature (e.g., 400 °C) at a rate of 10 °C/min.

    • Use a nitrogen purge gas (50 mL/min) to prevent oxidation.

  • Data Interpretation: Analyze the TGA curve (Mass % vs. Temperature). Confirm that there is no significant mass loss in the temperature region where the DSC endotherm was observed.

3.3.4 Integrated DSC & TGA Workflow

G cluster_prep Preparation cluster_analysis Thermal Analysis cluster_data Data Synthesis & Validation A Weigh 2-4 mg for DSC C Seal DSC Pan A->C B Weigh 5-10 mg for TGA E Run TGA (10°C/min, N2) B->E D Run DSC (10°C/min, N2) C->D F Mass Loss in TGA at T-melt? D->F E->F G Report DSC Onset, Peak, and ΔHfus F->G No H Invalid MP. Event is Decomposition. F->H Yes

Caption: Integrated workflow for DSC and TGA analysis.

Data Synthesis and Comparative Analysis

To illustrate the expected outcomes, the following table presents hypothetical but realistic data for our target analyte and the reference compound.

CompoundMethodResult (°C)Additional Data (from DSC)
N-(4-isopropylphenyl)isonicotinamide Capillary Method175 – 178 °C-
DSC (Extrapolated Onset)175.5 °CΔHfus = 135 J/g
DSC (Peak)177.2 °C
TGA (% Mass Loss at 180°C)< 0.1%Confirms thermal stability
Isonicotinamide (Reference) Capillary Method156 – 158 °C-
DSC (Extrapolated Onset)156.2 °CΔHfus = 198 J/g
DSC (Peak)157.9 °C
TGA (% Mass Loss at 160°C)< 0.1%Confirms thermal stability

Analysis of Results:

  • Agreement: There is strong agreement between the methods. The capillary range effectively brackets the more precise onset and peak temperatures determined by DSC.

  • Precision: DSC provides a much higher degree of precision, reporting values to a tenth of a degree, whereas the capillary method is subject to operator variability.

  • Validation: The TGA data for both compounds show negligible mass loss at their respective melting temperatures, providing high confidence that the endotherms observed in the DSC are true melting events.

  • Structural Insight: The addition of the N-(4-isopropylphenyl) group significantly increases the melting point by approximately 20 °C compared to the parent isonicotinamide. This is likely due to a combination of increased molecular weight and potentially more efficient crystal packing, though it is noted that the enthalpy of fusion is lower, suggesting the per-gram energy required to melt is less.

Concluding Remarks and Best Practices

The accurate determination of a melting point requires a considered approach that balances speed, precision, and data integrity.

  • For rapid, routine purity checks, the Capillary Method remains a valuable and efficient tool, provided it is performed with a slow, controlled ramp rate.

  • For definitive characterization, research, and regulatory submissions, Differential Scanning Calorimetry (DSC) is the authoritative method. It delivers not only a precise melting point (onset temperature) but also crucial thermodynamic information like the enthalpy of fusion.

  • The use of Thermogravimetric Analysis (TGA) in conjunction with DSC is a non-negotiable best practice for ensuring the trustworthiness of the data. It provides a self-validating system by confirming that the observed thermal event is a melt and not a decomposition.

By employing this multi-faceted approach, researchers can confidently establish the melting point of N-(4-isopropylphenyl)isonicotinamide and other novel compounds, building a solid foundation for further development and analysis.

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